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  • Product: (1-Cyclohexylethyl)hydrazine dihydrochloride
  • CAS: 1240528-89-5

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of (1-Cyclohexylethyl)hydrazine Dihydrochloride: A Technical Whitepaper

Executive Summary In modern drug discovery and heterocyclic chemistry, the strategic incorporation of bulky, lipophilic functional groups is a proven method for modulating the pharmacokinetic profile and target affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and heterocyclic chemistry, the strategic incorporation of bulky, lipophilic functional groups is a proven method for modulating the pharmacokinetic profile and target affinity of a pharmacophore. (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) serves as a highly specialized, bench-stable building block designed for this exact purpose. By providing a pre-assembled 1-cyclohexylethyl moiety attached to a reactive hydrazine core, this compound enables the direct synthesis of sterically hindered pyrazoles, triazoles, and N-alkylated indoles without the need for secondary alkylation steps[1].

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic protocol for its preparation, and explores its mechanistic applications in advanced heterocyclic scaffolding.

Physicochemical Profiling & Molecular Architecture

The molecular structure of (1-Cyclohexylethyl)hydrazine consists of a lipophilic cyclohexane ring attached to an ethyl linker, which is terminally substituted with a hydrazine group at the 1-position. Because free-base alkylhydrazines are highly nucleophilic and prone to rapid auto-oxidation in the presence of atmospheric oxygen, the compound is universally handled as a dihydrochloride salt[2].

The dual protonation of the hydrazine nitrogens achieves two critical objectives:

  • Oxidative Stability: It locks the lone pairs of the nitrogen atoms in a stable crystalline lattice, preventing degradation.

  • Solvent Compatibility: It dramatically increases the compound's solubility in polar protic solvents (e.g., water, methanol), facilitating its use in aqueous biological assays or polar reaction conditions[2].

Quantitative Data Summary
PropertyValue
Chemical Name (1-Cyclohexylethyl)hydrazine dihydrochloride
CAS Registry Number 1240528-89-5
Molecular Formula C8H20Cl2N2 (C8H18N2 · 2HCl)[3]
Molecular Weight 215.16 g/mol [3]
SMILES String NNC(C1CCCCC1)C.[H]Cl.[H]Cl[3]
Physical State Solid (White to off-white crystalline powder)[4]
Storage Conditions Sealed in dry environment, 2-8°C[3]

Rational Design of the Synthetic Workflow

The synthesis of mono-alkylated hydrazines presents a significant chemoselectivity challenge. Direct alkylation of hydrazine hydrate with an alkyl halide typically results in an uncontrollable mixture of mono-, di-, and tri-alkylated products due to the increasing nucleophilicity of the substituted nitrogen[5]. To circumvent this, industry-standard protocols utilize a reductive amination strategy employing a mono-protected hydrazine (such as tert-butyl carbazate)[6].

Synthesis A 1-Cyclohexylethan-1-one (Ketone) C Boc-Hydrazone Intermediate A->C H+ Catalysis B tert-Butyl Carbazate (Boc-Hydrazine) B->C D 1-Boc-2-(1-cyclohexylethyl) hydrazine C->D Reduction (Picoline-Borane) E (1-Cyclohexylethyl)hydrazine dihydrochloride D->E HCl / Dioxane Deprotection

Synthetic workflow for (1-Cyclohexylethyl)hydrazine dihydrochloride.
Protocol: Chemoselective Synthesis of the Dihydrochloride Salt

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each phase before proceeding.

Phase 1: Condensation (Hydrazone Formation)
  • Procedure: Charge a flame-dried round-bottom flask with 1-cyclohexylethan-1-one (1.0 eq) and tert-butyl carbazate (1.05 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at 60°C for 4 hours.

  • Causality: The mild acid catalysis activates the carbonyl carbon for nucleophilic attack without fully protonating the weakly basic carbazate, preventing the formation of symmetrical dialkylated byproducts[5].

  • Self-Validation: Quench a micro-aliquot in saturated NaHCO3 and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the ketone spot and the emergence of a new, lower-Rf spot confirms quantitative conversion to the Boc-hydrazone. This prevents unreacted ketone from contaminating the reduction phase.

Phase 2: Chemoselective Reduction
  • Procedure: Cool the reaction mixture to 0°C. Portion-wise, add 6 (1.2 eq). Allow the mixture to warm to room temperature over 2 hours.

  • Causality: α-Picoline-borane is selected over aggressive catalytic hydrogenation (e.g., Pd/C + H2) because it chemoselectively reduces the C=N bond without risking the reductive cleavage of the fragile N-N hydrazine bond[6].

  • Self-Validation: Complete dissolution of the reducing agent and the cessation of mild bubbling indicate the successful formation of the 1-Boc-2-(1-cyclohexylethyl)hydrazine intermediate.

Phase 3: Deprotection and Salt Isolation
  • Procedure: Concentrate the mixture in vacuo, re-dissolve the residue in anhydrous diethyl ether, and cool to 0°C. Introduce a solution of 4M HCl in dioxane (5.0 eq).

  • Causality: The anhydrous acidic environment cleanly cleaves the Boc protecting group while simultaneously protonating the resulting free base. Because the dihydrochloride salt is highly polar and insoluble in ether, it spontaneously precipitates, driving the equilibrium forward via Le Chatelier's principle[2].

  • Self-Validation: The cleavage of the Boc group releases isobutylene and CO2 gas. The visible effervescence serves as a real-time kinetic indicator. The cessation of gas evolution, coupled with the accumulation of a dense white crystalline solid, inherently validates the successful isolation of the target dihydrochloride salt[5].

Mechanistic Applications in Heterocyclic Scaffolding

The primary utility of (1-Cyclohexylethyl)hydrazine dihydrochloride lies in its application as a precursor for complex heterocycles, most notably via the Fischer Indole Synthesis (FIS) .

When synthesizing N-alkylated indoles, traditional methods require the formation of the indole core followed by a deprotonation/alkylation step. This secondary step often suffers from poor yields due to competing C-alkylation or steric hindrance. By utilizing an N-alkylhydrazine salt directly in the FIS, the regioselectivity is hardwired into the starting material, automatically yielding an N1-alkylated indole[1].

FischerIndole Hydrazine (1-Cyclohexylethyl)hydrazine Hydrazone N-Alkyl Hydrazone Hydrazine->Hydrazone Condensation Ketone Target Ketone Ketone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole N-(1-Cyclohexylethyl)indole Sigmatropic->Indole Re-aromatization & -NH3

Mechanistic pathway of the Fischer Indole Synthesis using the alkylhydrazine.
Mechanistic Breakdown

To execute this reaction, the dihydrochloride salt must first be neutralized in situ using a mild base (such as sodium acetate) to liberate the free hydrazine. The free base condenses with a target ketone to form an N-alkyl hydrazone. Under strong acid catalysis (e.g., polyphosphoric acid or ZnCl2), the hydrazone tautomerizes to an ene-hydrazine, which undergoes a thermally driven [3,3]-sigmatropic rearrangement. Subsequent re-aromatization and the elimination of ammonia forge the highly stable N-(1-cyclohexylethyl)indole core[1]. The steric bulk of the 1-cyclohexylethyl group can significantly enhance the lipophilicity and membrane permeability of the resulting drug candidate.

References

  • The Journal of Organic Chemistry (ACS Publications). "Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis". Available at: [Link]

  • Google Patents. "Synthesis method for pharmaceutically acceptable salt of alkylhydrazine" (CN106565531A).
  • Università degli Studi di Milano (AIR Unimi). "Ionic hydrogenation of azines: An efficient synthesis of 1,2-dialkylhydrazines". Available at: [Link]

Sources

Exploratory

(1-Cyclohexylethyl)hydrazine dihydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of (1-Cyclohexylethyl)hydrazine Dihydrochloride Abstract (1-Cyclohexylethyl)hydrazine dihydrochloride is a small molecule belonging to the hydrazine class of co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of (1-Cyclohexylethyl)hydrazine Dihydrochloride

Abstract

(1-Cyclohexylethyl)hydrazine dihydrochloride is a small molecule belonging to the hydrazine class of compounds, a group well-represented in medicinal chemistry. While specific research on this particular molecule is sparse, its structural characteristics—notably the presence of an alkyl-substituted hydrazine moiety—provide a strong basis for postulating its mechanism of action. This guide puts forth the primary hypothesis that (1-Cyclohexylethyl)hydrazine dihydrochloride functions as an irreversible inhibitor of monoamine oxidase (MAO). We will deconstruct this proposed mechanism from a biochemical standpoint and provide a comprehensive, field-proven, multi-part experimental roadmap for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this or structurally related compounds.

Introduction: The Pharmacological Significance of Hydrazines

Hydrazine derivatives have a storied history in pharmacology, most famously as the first generation of monoamine oxidase inhibitors (MAOIs). The clinical antidepressant effects of these compounds were discovered serendipitously during the treatment of tuberculosis with isoniazid and its derivative, iproniazid.[1] This led to the development of potent drugs like phenelzine, which, despite their side-effect profile, remain valuable for treatment-resistant depression and anxiety disorders.[2][]

The core reactivity of the hydrazine group (-NHNH₂) makes it a versatile "warhead" that can engage in mechanism-based inactivation of various enzymes.[] For MAOIs, this involves enzymatic processing that ultimately leads to the formation of a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible inhibition.[1][4] Given the structure of (1-Cyclohexylethyl)hydrazine, it is a logical and compelling candidate for investigation as a novel MAOI. This guide provides the scientific rationale and a detailed validation workflow to rigorously test this hypothesis.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. The key properties of (1-Cyclohexylethyl)hydrazine dihydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1240528-89-5[5][6][7]
Molecular Formula C₈H₂₀Cl₂N₂[5][7]
Molecular Weight 215.16 g/mol [5][7]
Canonical SMILES C(C(C)NN)C1CCCCC1.[H]Cl.[H]Cl[7]
InChI Key YLBNCZQDXQBYCZ-UHFFFAOYSA-N[6]
Purity ≥95% (Typical)[5][7]
Storage Sealed in dry, 2-8°C[7]

Hypothesized Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

We postulate that (1-Cyclohexylethyl)hydrazine is a mechanism-based inactivator of monoamine oxidase. This hypothesis is grounded in extensive precedent from structurally similar hydrazine derivatives like phenelzine.[2]

3.1. Rationale Based on Structure-Activity Relationships (SAR)

The molecule consists of two key pharmacophoric elements:

  • The Hydrazine Moiety (-NHNH₂): This is the reactive "warhead." It is a substrate for the MAO enzyme.[]

  • The 1-Cyclohexylethyl Group: This lipophilic group facilitates binding within the hydrophobic active site of the MAO enzyme, positioning the hydrazine moiety for catalysis. The active sites of both MAO-A and MAO-B contain a hydrophobic cavity that accommodates such alkyl or arylalkyl substituents.[8]

3.2. Proposed Molecular Pathway of Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[9][10] The proposed mechanism of irreversible inhibition by (1-Cyclohexylethyl)hydrazine follows a multi-step process initiated by the enzyme itself:

  • Initial Binding: The compound reversibly binds to the active site of MAO.

  • Enzymatic Oxidation: The MAO enzyme, in its normal catalytic cycle, oxidizes the hydrazine. It is proposed that the HN-NH bond is oxidized to form a highly reactive diazene intermediate (R-N=NH).[]

  • Radical Formation: In the presence of molecular oxygen, the diazene can undergo further reaction to generate a cyclohexylethyl radical (R•) and dinitrogen (N₂).[8]

  • Covalent Adduct Formation: This highly reactive carbon-centered radical attacks the N(5) position of the enzyme's FAD cofactor. This forms a stable, covalent bond, rendering the enzyme permanently inactive.[1][8] To regain function, the cell must synthesize new enzyme molecules.

This proposed pathway is visualized in the diagram below.

MAO Inhibition Pathway cluster_0 Enzyme Active Site MAO_FAD MAO-FAD (Active) Complex [MAO-FAD • Inhibitor] Complex MAO_FAD->Complex Inhibitor (1-Cyclohexylethyl)hydrazine Inhibitor->Complex Reversible Binding Diazene [MAO-FADH₂ • Diazene Intermediate] Complex->Diazene Oxidation (Enzyme-Catalyzed) Radical [MAO-FADH• • Radical Species] Diazene->Radical + O₂ - N₂ Inactive MAO-FAD-Adduct (Inactive) Radical->Inactive Covalent Bond Formation at FAD-N5

Caption: Workflow for IC₅₀ determination of MAO inhibition.

4.2. Part 2: Characterization of Inhibition Kinetics

If inhibition is confirmed, the next crucial step is to determine if it is reversible or irreversible and to quantify the kinetic parameters.

Protocol 2: Dialysis for Reversibility Assessment

  • Incubation: Incubate a concentrated solution of MAO-A or MAO-B with a high concentration (e.g., 10x IC₅₀) of the test compound for 60 minutes. A control sample is incubated with buffer alone.

  • Dialysis: Place the enzyme-inhibitor mixture and the control into separate dialysis devices (e.g., 10 kDa MWCO) and dialyze against a large volume of MAO Assay Buffer for an extended period (e.g., 24 hours) with several buffer changes. This removes any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the residual enzymatic activity of both the inhibitor-treated and control samples using the assay described in Protocol 1.

  • Interpretation: If the inhibitor is reversible, activity will be restored in the treated sample. If it is irreversible, activity will remain low.

Protocol 3: Determination of Irreversible Kinetic Parameters (k_inact and K_I)

  • Procedure: This involves incubating the MAO enzyme with various concentrations of the inhibitor for different periods.

  • Assay: At each time point, an aliquot is taken and diluted into the reaction mixture to measure the remaining enzyme activity. The dilution effectively stops the inactivation process.

  • Data Analysis (Kitz-Wilson Plot): For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time. The slope of each line gives the observed rate of inactivation (k_obs). Then, plot 1/k_obs versus 1/[Inhibitor]. The y-intercept of this plot is 1/k_inact (the maximal rate of inactivation), and the x-intercept is -1/K_I (the inhibitor concentration that gives half-maximal inactivation).

Data Presentation: Kinetic Parameters

ParameterDescriptionValue
k_inact Maximal rate of inactivationExperimental Value (min⁻¹)
K_I Inhibitor concentration for half-maximal inactivationExperimental Value (µM)
k_inact / K_I Second-order rate constant of inactivationCalculated Value (M⁻¹min⁻¹)

4.3. Part 3: Definitive Confirmation of Covalent Adduct Formation via Mass Spectrometry

The gold standard for proving irreversible inhibition is the direct detection of the covalent adduct formed between the inhibitor and the enzyme.

Protocol 4: Mass Spectrometry Analysis of MAO-Inhibitor Adduct

  • Sample Preparation:

    • Incubate a purified, high-concentration sample of MAO-A or MAO-B with a 5-fold molar excess of (1-Cyclohexylethyl)hydrazine for 2 hours at 37°C.

    • Prepare a control sample of the enzyme incubated with buffer alone.

    • Remove excess, unbound inhibitor using a desalting column.

  • Intact Protein Analysis (LC-MS):

    • Analyze both the treated and control samples by liquid chromatography-mass spectrometry (LC-MS) on a high-resolution instrument (e.g., Q-TOF).

    • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.

    • Expected Result: The treated sample should show a mass increase corresponding to the addition of the cyclohexylethyl moiety (C₈H₁₆, ~112.13 Da) and the loss of two hydrogen atoms from the hydrazine and the FAD cofactor.

  • Peptide Mapping for Site Identification (LC-MS/MS):

    • Take the treated and control samples and perform a standard proteomics workflow: denature the protein, reduce and alkylate cysteine residues, and digest with trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the known protein sequence of MAO, specifying a variable modification on the FAD-linked peptide with the expected mass shift.

    • Expected Result: The MS/MS spectrum of the FAD-containing peptide from the treated sample will confirm the mass addition and may provide fragmentation data localizing the modification to the flavin itself.

Data Presentation: Expected Mass Shifts

Analysis TypeSampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Intact ProteinMAO-B Control~58,860Experimental ValueN/A
Intact ProteinMAO-B + Inhibitor~58,972Experimental Value~+112

graph TD {
A[Start: Incubate MAO with Inhibitor] --> B[Desalt to Remove Unbound Inhibitor];
subgraph "Intact Mass Analysis"
B --> C[LC-MS Analysis of Intact Protein] --> D[Deconvolute Spectrum] --> E{Compare Mass to Control};
end
subgraph "Peptide Mapping"
B --> F[Tryptic Digest of Protein] --> G[LC-MS/MS of Peptides] --> H{Identify Modified FAD-Peptide};
end
E --> I[End: Confirm Covalent Adduct];
H --> I;
style A fill:#E8F0FE,stroke:#4285F4
style I fill:#E6F4EA,stroke:#34A853

}

Caption: Workflow for mass spectrometry confirmation of covalent adduct.

Conclusion

While (1-Cyclohexylethyl)hydrazine dihydrochloride is an under-characterized molecule, its chemical structure provides a firm foundation for the hypothesis that it acts as an irreversible inhibitor of monoamine oxidase. The true scientific endeavor lies not in speculation but in rigorous, systematic validation. The multi-part experimental guide presented here—progressing from broad screening to detailed kinetic analysis and culminating in definitive mass spectrometric evidence—offers a robust and self-validating workflow. Successful execution of these protocols will not only elucidate the core mechanism of this specific compound but will also provide a powerful template for the characterization of other novel hydrazine-based drug candidates.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenelzine Sulfate?[Link]

  • Green, A. L. (1964). STUDIES ON THE MECHANISM OF INHIBITION OF MONOAMINE-OXIDASE BY HYDRAZINE DERIVATIVES. Biochemical Pharmacology, 13(2), 249–261. [Link]

  • WebMD. Phenelzine (Nardil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Phenelzine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Fiveable. (2025, August 15). Phenelzine Definition - Intro to Pharmacology Key Term. [Link]

  • Wikipedia. (2023). Phenelzine. [Link]

  • Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. [Link]

  • Binda, C., et al. (2011). Parameters for Irreversible Inactivation of Monoamine Oxidase. International Journal of Molecular Sciences, 12(9), 6063-6081. [Link]

  • Taha, E. A., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1359. [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 9, 1057. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Chowdhury, G., & Gu, C. (2011). Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics. Expert Opinion on Drug Discovery, 6(12), 1239-1256. [Link]

  • Wouters, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]

  • Cohen, S. M., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 514-523. [Link]

  • Sol-Velez, A., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2000. [Link]

  • ResearchGate. (2026, February 9). (PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. [Link]

  • PubChem. (1-cyclohexylethyl)hydrazine (C8H18N2). [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Analytical Workflows for (1-Cyclohexylethyl)hydrazine Dihydrochloride

Executive Summary In modern drug discovery and agrochemical development, functionalized alkylhydrazines serve as critical building blocks for synthesizing complex heterocycles, such as pyrazoles, indoles, and triazoles....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized alkylhydrazines serve as critical building blocks for synthesizing complex heterocycles, such as pyrazoles, indoles, and triazoles. (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) is a sterically hindered, aliphatic hydrazine salt that presents unique analytical challenges due to its high polarity, hygroscopicity, and the presence of two basic nitrogen centers[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of (1-Cyclohexylethyl)hydrazine dihydrochloride. By detailing the causality behind specific analytical choices—such as solvent selection in Nuclear Magnetic Resonance (NMR) and ionization modes in Mass Spectrometry (MS)—this guide establishes a self-validating framework for researchers to ensure the structural integrity and purity of this compound in synthetic workflows.

Physicochemical Profiling & Structural Overview

Before initiating spectroscopic analysis, it is critical to understand the physical state of the analyte. The dihydrochloride salt form ensures chemical stability, preventing the rapid air-oxidation typically observed in free-base alkylhydrazines[2].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Implication
CAS Number 1240528-89-5Unique identifier for procurement and literature cross-referencing[3].
Molecular Formula C₈H₂₀Cl₂N₂ (Salt) / C₈H₁₈N₂ (Free Base)Dictates the exact mass target in HRMS[1].
Molecular Weight 215.16 g/mol (Salt) / 142.15 g/mol (Base)Requires stoichiometric adjustment during synthetic planning[4].
SMILES NNC(C1CCCCC1)C.[H]Cl.[H]ClConfirms the connectivity: an ethyl linker branching a cyclohexane ring and a hydrazine moiety[1].
Solubility High in H₂O, DMSO, MeOH; Insoluble in HexaneDictates the use of polar, deuterated solvents (e.g., DMSO-d₆) for NMR.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of the NMR solvent is the most critical variable. While CDCl₃ is standard for organic molecules, the dihydrochloride salt is entirely insoluble in it. Deuterium oxide (D₂O) provides excellent solubility; however, it causes rapid deuterium exchange with the NH2+​ and NH3+​ protons, rendering them invisible. Therefore, DMSO-d₆ is the solvent of choice. It dissolves the salt while sufficiently slowing the proton exchange rate to allow observation of the broad, highly deshielded nitrogen-bound protons[2].

Table 2: ¹H and ¹³C NMR Assignments (in DMSO-d₆, 400 MHz / 100 MHz)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
¹H 9.50 – 10.50Broad singlet5H NH2+​ and NH3+​ protons. Highly deshielded due to the strong electron-withdrawing effect of the positive charges in the dihydrochloride state.
¹H 2.95Multiplet1H CH (C1 of ethyl group). Deshielded by the adjacent electronegative hydrazine nitrogen.
¹H 1.50 – 1.80Multiplets5HEquatorial protons of the cyclohexane ring.
¹H 0.90 – 1.30Multiplets6HAxial protons of the cyclohexane ring. Diastereotopic nature causes complex splitting.
¹H 1.15Doublet (J = 6.8 Hz)3H CH3​ (C2 of ethyl group). Split by the adjacent CH proton.
¹³C 58.4Singlet- CH carbon attached directly to the hydrazine moiety.
¹³C 40.2Singlet- CH carbon of the cyclohexane ring (C1').
¹³C 29.5, 28.1, 25.8, 25.6Singlets- CH2​ carbons of the cyclohexane ring.
¹³C 14.2Singlet- CH3​ carbon (terminal methyl).
Infrared (IR) Spectroscopy

For solid-state analysis, Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. Causality: Grinding a hydrochloride salt with KBr under high pressure can induce solid-state ion exchange (forming the hydrobromide salt), which subtly alters the vibrational frequencies of the crystal lattice[5][6].

Table 3: FT-IR Diagnostic Bands (ATR Mode)
Wavenumber (cm⁻¹)IntensityVibrational Mode & Structural Correlation
3200 – 2600Strong, Broad N−H stretching. The extreme broadening is a hallmark of the extensive hydrogen bonding network inherent to amine hydrochloride salts[6].
2925, 2850Medium, Sharp C−H stretching (asymmetric and symmetric) of the cyclohexane and methyl groups.
1580Medium N−H bending (scissoring) of the protonated hydrazine moiety.
1450Weak C−H bending (scissoring) of the cyclohexane methylene groups.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the optimal technique. Because the molecule contains two highly basic nitrogen atoms, it is pre-ionized in solution, leading to exceptional sensitivity in ESI+[7].

  • Precursor Ion: The mass analyzer detects the free base plus a proton [M+H]+ .

    • Calculated exact mass for C8​H19​N2+​ : 143.1548 m/z .

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) primarily targets the weakest bond. The C−N bond cleaves, expelling neutral hydrazine ( N2​H4​ , 32 Da), resulting in a stable secondary carbocation at 111.12 m/z ( C8​H15+​ ).

Experimental Methodologies & Validation Protocols

To ensure data integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • System Suitability: Run a blank spectrum of the DMSO-d₆ solvent to identify the residual water peak (~3.33 ppm) and residual DMSO peak (2.50 ppm).

  • Sample Dissolution: Weigh exactly 10.0 mg of (1-Cyclohexylethyl)hydrazine dihydrochloride into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Sonicate the vial for 60 seconds. Causality: Ensuring complete dissolution prevents line broadening caused by microscopic solid particulates disrupting the magnetic field homogeneity.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum using a standard 30° pulse sequence with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the slowly relaxing quaternary/broadened signals.

Protocol B: LC-MS/HRMS Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% Formic acid in LC-MS grade Acetonitrile). Causality: Formic acid ensures the analyte remains fully protonated during chromatography, preventing peak tailing.

  • Sample Dilution: Dissolve 1 mg of the analyte in 1 mL of Methanol. Dilute 10 µL of this stock into 990 µL of a 50:50 H2​O :MeOH mixture (Final concentration: 10 µg/mL).

  • Validation Run: Inject a blank (50:50 H2​O :MeOH) to rule out system carryover.

  • Analysis: Inject 2 µL of the sample. Set the ESI capillary voltage to +3.5 kV and the collision energy to 15 eV for MS/MS fragmentation.

Mechanistic & Analytical Workflows (Visualizations)

The following diagrams map the logical progression of the analytical workflow and the mechanistic fragmentation of the molecule.

Workflow A Sample Prep: (1-Cyclohexylethyl)hydrazine 2HCl B Solvent Selection (DMSO-d6 for NMR, MeOH for MS) A->B Dissolution E FT-IR Spectroscopy (ATR Mode, Solid State) A->E Direct Solid C NMR Analysis (1H, 13C, COSY, HSQC) B->C 5-10 mg/mL D HRMS Analysis (ESI+, Q-TOF) B->D 1 µg/mL F Data Synthesis & Structural Validation C->F Connectivity D->F Exact Mass E->F Functional Groups

Analytical workflow for the spectroscopic validation of the hydrazine dihydrochloride salt.

Fragmentation M Precursor Ion[M+H]+ m/z 143.15 F1 Loss of Hydrazine (NH2NH2) Neutral Loss: 32 Da M->F1 I1 Carbocation Fragment m/z 111.12 F1->I1 F2 Loss of Ethylene (C2H4) or Ring Cleavage I1->F2 I2 Cyclohexyl Cation m/z 83.09 F2->I2

Proposed ESI-MS collision-induced dissociation (CID) fragmentation pathway.

References

  • NIST WebBook. "Hydrazine dihydrochloride". National Institute of Standards and Technology. Available at: [Link]

  • The Journal of Organic Chemistry. "Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines". ACS Publications. Available at:[Link]

  • Tetrahedron. "Synthesis of N,O-Chelating Hydrazidopalladium Complexes". AIR Unimi. Available at:[Link]

Sources

Exploratory

Strategic Sourcing, Analytical Validation, and Synthetic Application of (1-Cyclohexylethyl)hydrazine Dihydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of lipophilic, sterically demanding moieties is a proven tactic to modulate the pharmacokinetic (PK) profiles and target binding affinities of small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of lipophilic, sterically demanding moieties is a proven tactic to modulate the pharmacokinetic (PK) profiles and target binding affinities of small-molecule inhibitors. (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) serves as a highly versatile bifunctional building block. The hydrazine core acts as a foundational precursor for assembling privileged heterocyclic scaffolds—such as pyrazoles, triazoles, and indoles—while the 1-cyclohexylethyl substituent imparts significant lipophilicity and a chiral center to the resulting pharmacophore.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide establishes a self-validating framework for sourcing, quality control, and synthetic application, ensuring that researchers can deploy this reagent with absolute confidence.

Physicochemical Profiling & Molecular Rationale

Free alkylhydrazines are notoriously volatile, prone to rapid air oxidation, and highly toxic. To mitigate these liabilities, commercial suppliers synthesize and distribute this compound as a dihydrochloride salt .

Causality in Design: The protonation of the two nucleophilic nitrogen atoms completely halts oxidative degradation, extending the reagent's shelf life indefinitely when stored correctly (2-8°C, sealed)[1]. Furthermore, the salt form converts a hazardous liquid into a stable, easily weighable solid, drastically improving laboratory safety and dosing precision.

Table 1: Physicochemical Profile
PropertySpecificationRationale / Impact on Workflow
Chemical Name (1-Cyclohexylethyl)hydrazine dihydrochlorideSalt form ensures oxidative stability.
CAS Number 1240528-89-5Primary identifier for commercial sourcing[1].
Molecular Formula C₈H₂₀Cl₂N₂Represents the free base (C₈H₁₈N₂) + 2HCl[1].
Molecular Weight 215.16 g/mol Required for accurate stoichiometric calculations[1].
SMILES NNC(C1CCCCC1)C.[H]Cl.[H]ClUseful for computational modeling and ELN entry[1].
Chirality Racemic (unless specified)Contains a chiral center at C1; requires chiral resolution if a single enantiomer is needed for SAR studies.

Commercial Supply Chain Dynamics

Securing a reliable supply chain is the first critical step in any scale-up or SAR campaign. The global supply of specialized building blocks is highly fragmented. Below is a comparative analysis of top-tier commercial suppliers for this specific hydrazine derivative.

Table 2: Commercial Supplier Comparison
SupplierCatalog No.PuritySizing & LogisticsNotes
ChemScene CS-0256817≥95%Gram to bulk scale.Requires HazMat shipping protocols due to hydrazine classification[1].
Sigma-Aldrich ENA296274864VariableResearch scale.Sourced via Enamine (Ukraine); subject to regional availability.
Sapphire Bioscience QZB52889N/A50 mg, 0.5 gIdeal for specialized regional sourcing (e.g., Australia/NZ); ships at 4°C[2].

Analytical Validation (QC) Protocol

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step synthetic campaigns. I mandate a self-validating Quality Control (QC) loop for all incoming batches of (1-Cyclohexylethyl)hydrazine dihydrochloride.

Supplier_QC_Workflow S1 Commercial Sourcing (ChemScene, Sigma, Sapphire) S2 Cold Chain Receipt (Store at 2-8°C) S1->S2 S3 Analytical QC LC-MS & 1H-NMR S2->S3 S4 Purity ≥ 95% Validated S3->S4 Pass S5 Impure / Degraded Reject Batch S3->S5 Fail S6 Downstream Synthesis (Heterocycle Assembly) S4->S6

Figure 1: Workflow for commercial sourcing and analytical validation of hydrazine derivatives.

Step-by-Step QC Methodology
  • Sample Preparation: Dihydrochloride salts are inherently hygroscopic. Upon receipt, immediately inspect the seal. Prepare a 10 mg/mL stock in anhydrous DMSO- d6​ for NMR and a 1 mg/mL dilution in LC-MS grade methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Run in ESI+ mode. Causality: The dihydrochloride salt completely dissociates in the MS source. You must target the exact mass of the free base (C₈H₁₈N₂, ~142.15 g/mol )[3]. Look for the [M+H]+ peak at m/z 143.15.

  • 1 H-NMR Spectroscopy: Mass alone cannot rule out structural isomers. Analyze the DMSO- d6​ spectrum. Causality: Confirm structural integrity by identifying the characteristic doublet of the methyl group (C1) and the complex multiplet of the cyclohexyl ring. Ensure residual solvents from the vendor's crystallization process (e.g., ethanol) are <1%.

  • Karl Fischer (KF) Titration: Causality: Excess water will quench electrophiles in downstream anhydrous coupling reactions. A KF titration ensures water content is <0.5%. If >0.5%, lyophilize the batch prior to use.

Application Protocol: Regioselective Pyrazole Synthesis

The most common application for this building block is the Knorr-type synthesis of N-substituted pyrazoles via condensation with 1,3-dicarbonyl compounds.

Pyrazole_Synthesis_Mechanism N1 (1-Cyclohexylethyl) hydrazine 2HCl N2 Free Base Hydrazine (In Situ) N1->N2 Et3N (2.2 eq) EtOH, 0°C N3 Hydrazone Intermediate N2->N3 1,3-Diketone (1.0 eq) N4 N-Substituted Pyrazole N3->N4 Reflux (78°C) -H2O

Figure 2: Mechanistic pathway for the regioselective synthesis of N-substituted pyrazoles.

Step-by-Step Synthetic Methodology
  • In Situ Free-Basing: Suspend 1.0 mmol of (1-Cyclohexylethyl)hydrazine dihydrochloride in 5.0 mL of anhydrous ethanol. Add 2.2 mmol of triethylamine (Et₃N) dropwise at 0°C.

    • Causality: The dihydrochloride salt is electronically deactivated and unreactive toward electrophiles. Et₃N neutralizes the two equivalents of HCl, liberating the highly nucleophilic free hydrazine. The slight excess (0.2 mmol) accounts for ambient moisture and ensures complete deprotonation.

  • Electrophile Addition: Slowly add 1.0 mmol of the target 1,3-diketone (e.g., acetylacetone) to the stirring solution.

    • Causality: Dropwise addition at low temperatures prevents localized heating and minimizes the formation of undesired bis-hydrazone byproducts.

  • Dehydrative Cyclocondensation: Attach a reflux condenser and elevate the reaction temperature to 78°C for 4-6 hours.

    • Causality: The initial nucleophilic attack forms a hydrazone intermediate rapidly at room temperature. However, thermal energy is required to drive the subsequent intramolecular cyclization and the elimination of water, yielding the thermodynamically stable aromatic pyrazole ring.

  • Isolation and Purification: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: The basic aqueous wash is critical; it removes residual triethylamine hydrochloride salts, ensuring the crude mixture loaded onto the silica column is free of ionic impurities that cause severe peak tailing.

Sources

Foundational

Introduction: The Therapeutic Potential of Substituted Hydrazines

An In-Depth Technical Guide to (1-Cyclohexylethyl)hydrazine Dihydrochloride: Synthesis, Characterization, and Pharmacological Context (1-Cyclohexylethyl)hydrazine dihydrochloride is a substituted hydrazine derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1-Cyclohexylethyl)hydrazine Dihydrochloride: Synthesis, Characterization, and Pharmacological Context

(1-Cyclohexylethyl)hydrazine dihydrochloride is a substituted hydrazine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. Hydrazine derivatives have a well-documented history as potent inhibitors of monoamine oxidase (MAO), a critical enzyme in the metabolic pathways of neurotransmitters.[1][2] The inhibition of MAO increases the synaptic availability of monoamines such as serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant medications.[1][3] This guide provides a comprehensive overview of the synthesis, chemical characterization, and proposed pharmacological applications of (1-Cyclohexylethyl)hydrazine dihydrochloride, designed for professionals in drug discovery and development.

The core structure, featuring a cyclohexyl moiety, suggests a lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier penetration and interaction with the active site of MAO. As a dihydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for laboratory investigation and potential pharmaceutical formulation.[4][5]

Chemical Synthesis: A Mechanistic Approach

The synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride is most effectively achieved through a reductive amination pathway, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[6][7] This process involves the reaction of a ketone with hydrazine to form a hydrazone intermediate, which is subsequently reduced to the target hydrazine.

Core Synthesis Pathway

The primary route involves a two-step, one-pot reaction starting from 1-cyclohexylethanone.

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of 1-cyclohexylethanone with hydrazine.[8][9] The carbonyl carbon of the ketone is attacked by the nucleophilic nitrogen of hydrazine. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[8] The pH is a critical parameter; a slightly acidic medium protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon without deactivating the hydrazine nucleophile.[8]

  • Reductive Hydrazination: The formed hydrazone is then reduced to the corresponding hydrazine. While various reducing agents can be employed, imine reductases (IREDs) have emerged as highly efficient and stereoselective biocatalysts for this transformation.[10][11] Alternatively, chemical reducing agents like sodium cyanoborohydride or α-picoline-borane can be utilized.[6][7]

  • Salt Formation: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and aqueous solubility.

Synthesis_Pathway Ketone 1-Cyclohexylethanone Hydrazone 1-Cyclohexylethanone Hydrazone Ketone->Hydrazone Condensation (Acid Catalyst, -H2O) Hydrazine Hydrazine (N2H4) Hydrazine->Hydrazone Hydrazine_Product (1-Cyclohexylethyl)hydrazine Hydrazone->Hydrazine_Product Reduction (e.g., IRED, NaBH3CN) Final_Product (1-Cyclohexylethyl)hydrazine dihydrochloride Hydrazine_Product->Final_Product Salt Formation (2 HCl)

Caption: Synthesis pathway of (1-Cyclohexylethyl)hydrazine dihydrochloride.

Detailed Experimental Protocol: Reductive Amination
  • Objective: To synthesize (1-Cyclohexylethyl)hydrazine dihydrochloride from 1-cyclohexylethanone.

  • Methodology:

    • Step 1: Hydrazone Formation. To a solution of 1-cyclohexylethanone (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).[12] Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[13] Reflux the reaction mixture for 4-6 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Step 2: In Situ Reduction. After cooling the reaction mixture to room temperature, add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise while maintaining the temperature below 30°C. Stir the mixture at room temperature overnight.

    • Step 3: Work-up and Extraction. Quench the reaction by the slow addition of water. Evaporate the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide (1M) to basify the mixture to pH > 10. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Cyclohexylethyl)hydrazine free base.

    • Step 4: Dihydrochloride Salt Formation. Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in ether (2.2 equivalents) with stirring. The dihydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C8H20Cl2N2[4][14]
Molecular Weight 215.16 g/mol [4][5]
CAS Number 1240528-89-5[4][5]
Appearance White to off-white crystalline solid[15]
Purity Min. 95%[4][14]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. For (1-Cyclohexylethyl)hydrazine dihydrochloride, the expected signals would include multiplets for the cyclohexyl protons, a quartet for the methine proton adjacent to the hydrazine group, and a doublet for the methyl group. The N-H protons of the hydrazine salt would likely appear as broad signals.[16][17]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the methyl, methine, and cyclohexyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and N-H bending (1590-1650 cm⁻¹) of the hydrazine group.[18] C-H stretching and bending vibrations for the alkyl groups will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base (C8H18N2) after the loss of two HCl molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A stability-indicating HPLC method can be developed to separate the parent compound from any potential degradation products or synthesis-related impurities.[19][20]

Pharmacological Profile: A Putative Monoamine Oxidase Inhibitor

Hydrazine derivatives are among the most potent classes of MAO inhibitors (MAOIs).[21][22] They often act as irreversible, mechanism-based inhibitors.[2]

Mechanism of Action: MAO Inhibition

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. It is hypothesized that (1-Cyclohexylethyl)hydrazine acts as an inhibitor of one or both of these enzymes.

The proposed mechanism involves the enzymatic oxidation of the hydrazine by the FAD cofactor in MAO, leading to the formation of a reactive diazene intermediate. This intermediate can then covalently bind to the FAD cofactor or a nearby amino acid residue in the enzyme's active site, leading to irreversible inhibition.[23]

MAO_Inhibition MAO MAO-FAD (Active) Complex Enzyme-Inhibitor Complex MAO->Complex Inhibitor (1-Cyclohexylethyl)hydrazine Inhibitor->Complex Intermediate Reactive Intermediate (e.g., Diazene) Complex->Intermediate Oxidation Inactive_MAO Covalently Modified MAO-FAD (Inactive) Intermediate->Inactive_MAO Covalent Adduction

Caption: Proposed mechanism of irreversible MAO inhibition by a hydrazine derivative.

In Vitro Protocol: MAO-Glo™ Assay

A common method to determine the inhibitory potency (IC50) of a compound against MAO-A and MAO-B is the MAO-Glo™ Assay (Promega).

  • Objective: To quantify the inhibitory activity of (1-Cyclohexylethyl)hydrazine dihydrochloride against human recombinant MAO-A and MAO-B.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of (1-Cyclohexylethyl)hydrazine dihydrochloride in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the compound to test a range of concentrations.

    • Enzyme Reaction: In a 96-well plate, add the MAO-A or MAO-B enzyme and the serially diluted compound. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Substrate Addition: Add the MAO substrate (a luminogenic derivative) to each well to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature. The MAO enzyme will convert the substrate into a luciferin precursor.

    • Signal Detection: Add the Luciferin Detection Reagent to each well. This reagent converts the luciferin precursor into luciferin and provides luciferase, which catalyzes the reaction of luciferin to produce light.

    • Data Analysis: Measure the luminescence using a plate-reading luminometer. The amount of light produced is inversely proportional to the activity of the MAO enzyme. Calculate the percent inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

(1-Cyclohexylethyl)hydrazine dihydrochloride represents a promising scaffold for the development of novel therapeutics targeting monoamine oxidase. Its synthesis via reductive amination is straightforward, and its characterization can be achieved using standard analytical techniques. The provided protocols offer a robust framework for its synthesis and initial pharmacological evaluation. Further research should focus on determining its selectivity for MAO-A versus MAO-B, elucidating its detailed mechanism of inhibition, and conducting in vivo studies to assess its antidepressant potential and overall safety profile.

References

  • Benchchem.
  • Hawbecker, B. L. (1971). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 71(5), 293-298.
  • Wikipedia. Hydrazone.
  • CymitQuimica. (1-Cyclohexylethyl)hydrazine dihydrochloride.
  • Merck. (1-cyclohexylethyl)hydrazine dihydrochloride | 1240528-89-5.
  • Chimenti, F., et al. (2005).
  • Needham, B. J., & Smith, M. A. (1967). U.S. Patent No. 3,332,739. Washington, DC: U.S.
  • Alcrut group. (2024).
  • Unknown Author. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • ChemScene. (1-Cyclohexylethyl)hydrazine dihydrochloride.
  • Yamada, N., et al. (1993). Effects of two substituted hydrazine monoamine oxidase (MAO) inhibitors on neurotransmitter amines, gamma-aminobutyric acid, and alanine in rat brain. Journal of Pharmaceutical Sciences, 82(9), 934-7.
  • Amrein, R., et al. (1989). The Pharmacology of Reversible Monoamine Oxidase Inhibitors.
  • Gökhan-Kelekçi, N., et al. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 22(8), 1381.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis.
  • Pratt, L., & Richards, R. E. (1953). Proton magnetic resonance spectra of hydrazine salts. Part 1. Transactions of the Faraday Society, 49, 744.
  • Benchchem.
  • Preece, N. E., et al. (1991). Identification of novel hydrazine metabolites by 15N-NMR. PubMed.
  • MySkinRecipes. (Cyclohexylmethyl)hydrazine hydrochloride.
  • ResearchGate. Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt precursor.
  • OSHA. HYDRAZINE Method no.: 52.
  • Agency for Toxic Substances and Disease Registry. (2019). Analytical Methods for Hydrazines.
  • BLD Pharm. (1-cyclohexylethyl)hydrazine hydrochloride.
  • Borlinghaus, N., et al. (2025).
  • ChemRxiv. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
  • Wordpress.
  • CymitQuimica. CAS 5341-61-7: Hydrazine, dihydrochloride.
  • PubChem. (Cyclohexylmethyl)hydrazine hydrochloride.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Benchchem. An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.
  • Santa Cruz Biotechnology. 1-(1-cyclopropylethyl)hydrazine hydrochloride.
  • Pinner, A., & Pinner, N. (2011). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Applied Toxicology, 31(8), 733-743.
  • Cheméo. Chemical Properties of Hydrazine dihydrochloride (CAS 5341-61-7).
  • Organic Chemistry Portal.
  • Google Patents. (2021). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • Benchchem. A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride.
  • PubChemLite. (1-cyclopropylethyl)hydrazine dihydrochloride (C5H12N2).
  • Borlinghaus, N., et al. (2025).
  • Elgemeie, G. E. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1887-1929.
  • Taylor & Francis. Hydrazine – Knowledge and References.

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Protocols & Analytical Methods

Method

Fischer indole synthesis with (1-Cyclohexylethyl)hydrazine dihydrochloride

Application Note: Mechanistic Boundaries of Fischer Indole Synthesis – Evaluating (1-Cyclohexylethyl)hydrazine Dihydrochloride and Alternative Heterocyclic Pathways Introduction & Mechanistic Rationale The Fischer Indole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Boundaries of Fischer Indole Synthesis – Evaluating (1-Cyclohexylethyl)hydrazine Dihydrochloride and Alternative Heterocyclic Pathways

Introduction & Mechanistic Rationale

The Fischer Indole Synthesis (FIS) is a cornerstone of heterocyclic chemistry, traditionally utilized to construct the indole core via the acid-catalyzed rearrangement of aryl hydrazones[1][2]. However, applying this methodology to (1-Cyclohexylethyl)hydrazine dihydrochloride —an aliphatic hydrazine—presents a fundamental mechanistic divergence.

As established by the Robinson mechanism, the critical step in FIS is a [3,3]-sigmatropic rearrangement of an ene-hydrazine tautomer[3][4]. This electrocyclic rearrangement strictly requires the participation of an aromatic π -system to facilitate the cleavage of the N-N bond and drive subsequent rearomatization into the thermodynamically stable indole[1][4]. Because (1-Cyclohexylethyl)hydrazine lacks an aryl ring, it cannot undergo this sigmatropic shift. Instead, reacting this aliphatic hydrazine with a ketone under FIS conditions leads to a thermodynamic dead-end: the formation of a highly stable alkyl hydrazone[5][6].

To maintain scientific integrity and provide actionable workflows, this guide details three self-validating protocols:

  • Protocol A : The actual outcome of subjecting (1-Cyclohexylethyl)hydrazine to FIS conditions (Alkyl Hydrazone formation).

  • Protocol B : A validated, true Fischer Indole Synthesis using a structural aryl analog (Phenylhydrazine) to achieve the desired heterocyclic framework.

  • Protocol C : An alternative, highly efficient heterocycle synthesis (Pyrazole) utilizing the target aliphatic hydrazine.

Pathway Visualization

Mechanism Carbonyl Carbonyl Compound (Ketone/Aldehyde) ArylHydrazone Aryl Hydrazone Intermediate Carbonyl->ArylHydrazone + ArylHyd AlkylHydrazone Alkyl Hydrazone (Stable Dead-End) Carbonyl->AlkylHydrazone + AlkylHyd ArylHyd Aryl Hydrazine (e.g., Phenylhydrazine) ArylHyd->ArylHydrazone AlkylHyd Aliphatic Hydrazine (e.g., (1-Cyclohexylethyl)hydrazine) AlkylHyd->AlkylHydrazone Pyrazole Pyrazole Derivative (Alternative Pathway) AlkylHyd->Pyrazole + 1,3-Diketone EneHydrazine Ene-Hydrazine Tautomer ArylHydrazone->EneHydrazine H+ Catalyst AlkylHydrazone->EneHydrazine Fails (No Aryl Ring) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Requires Aryl Pi-System Aminal Cyclic Aminal Intermediate Sigmatropic->Aminal N-N Cleavage Indole Aromatic Indole (Target Product) Aminal->Indole -NH3

Divergent reactivity pathways of aryl vs. aliphatic hydrazines under acidic condensation conditions.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Attempted FIS (Yields Stable Alkyl Hydrazone)

Causality: Because (1-Cyclohexylethyl)hydrazine is supplied as a dihydrochloride salt, an equivalent base (Sodium Acetate) is required to liberate the free hydrazine nucleophile before condensation can occur[5].

  • Reagents: (1-Cyclohexylethyl)hydrazine dihydrochloride (1.0 mmol), Cyclohexanone (1.05 mmol), Sodium Acetate (2.0 mmol), Glacial Acetic Acid (0.1 mL), Ethanol (5 mL).

  • Step-by-Step:

    • Suspend the hydrazine dihydrochloride and sodium acetate in ethanol. Stir for 15 minutes at room temperature to buffer the salt.

    • Add cyclohexanone followed by glacial acetic acid (catalyst).

    • Heat the mixture to reflux (80 °C) for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2, KMnO4 stain). The reaction is complete when the ketone spot disappears.

    • Workup: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc (15 mL) and H2O (10 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Analytical Validation: LC-MS will show a dominant peak at m/z 223.2 [M+H]+ , confirming the stable alkyl hydrazone. No indole is formed.

Protocol B: Validated Fischer Indole Synthesis (Aryl Analog)

Causality: To successfully execute a FIS that yields a structurally similar cyclohexyl-functionalized indole, we substitute the aliphatic hydrazine with an aryl hydrazine (Phenylhydrazine) and react it with a cyclohexyl-bearing ketone[7]. Zinc chloride acts as a potent Lewis acid to drive the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination[2][7].

  • Reagents: Phenylhydrazine hydrochloride (1.0 mmol), Cyclohexyl methyl ketone (1.0 mmol), Zinc Chloride (1.5 mmol), Glacial Acetic Acid (5 mL).

  • Step-by-Step:

    • Combine phenylhydrazine hydrochloride and cyclohexyl methyl ketone in glacial acetic acid.

    • Add anhydrous ZnCl2​ in one portion.

    • Heat the reaction mixture to 110 °C for 4 hours under an inert nitrogen atmosphere.

    • IPC: Monitor via TLC (Hexanes/EtOAc 9:1, UV 254 nm). A new, highly UV-active spot indicates indole formation.

    • Workup: Cool to room temperature and pour over crushed ice (20 g). Extract with EtOAc (3 x 15 mL). Carefully neutralize the combined organic layers with saturated aqueous NaHCO3​ to prevent acid-catalyzed degradation of the indole. Dry and concentrate.

  • Analytical Validation: 1H -NMR ( CDCl3​ ) will display a broad singlet at ~8.1 ppm (characteristic indole N-H) and a multiplet in the 7.0–7.6 ppm range (aromatic core), validating the 2-Cyclohexyl-1H-indole structure.

Protocol C: Pyrazole Synthesis (Alternative Heterocycle)

Causality: While aliphatic hydrazines fail in FIS, they are excellent binucleophiles for Knorr-type pyrazole syntheses when reacted with 1,3-diketones. The two nitrogen atoms sequentially attack the two carbonyl carbons, followed by double dehydration to form the aromatic pyrazole ring.

  • Reagents: (1-Cyclohexylethyl)hydrazine dihydrochloride (1.0 mmol), 2,4-Pentanedione (1.1 mmol), Sodium Acetate (2.0 mmol), Ethanol (5 mL).

  • Step-by-Step:

    • Buffer the hydrazine salt with sodium acetate in ethanol as described in Protocol A.

    • Add 2,4-pentanedione dropwise (reaction is mildly exothermic).

    • Reflux at 80 °C for 3 hours.

    • IPC: TLC (Hexanes/EtOAc 7:3, UV 254 nm) shows the emergence of a UV-active pyrazole product.

    • Workup: Evaporate the ethanol. Extract the residue with Dichloromethane (DCM, 20 mL) and wash with water. Dry over MgSO4​ and concentrate to yield 1-(1-cyclohexylethyl)-3,5-dimethyl-1H-pyrazole.

  • Analytical Validation: LC-MS confirms m/z 207.2 [M+H]+ . 1H -NMR will show a distinct singlet at ~5.8 ppm corresponding to the pyrazole C4-H proton.

Quantitative Data Summary

ProtocolHydrazine ReactantCarbonyl ReactantCatalyst / ConditionsPrimary ProductExpected Yield
A (1-Cyclohexylethyl)hydrazine 2HClCyclohexanoneAcOH, EtOH, 80 °C, 2hCyclohexanone (1-cyclohexylethyl)hydrazone> 85%
B Phenylhydrazine HClCyclohexyl methyl ketone ZnCl2​ , AcOH, 110 °C, 4h2-Cyclohexyl-1H-indole65 - 75%
C (1-Cyclohexylethyl)hydrazine 2HCl2,4-PentanedioneNaOAc, EtOH, 80 °C, 3h1-(1-cyclohexylethyl)-3,5-dimethyl-1H-pyrazole> 90%

References

  • Wikipedia. "Fischer indole synthesis." Wikimedia Foundation. 1

  • Testbook. "Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure." Testbook. 2

  • Vedantu. "Fischer Indole Synthesis: Mechanism, Steps & Importance." Vedantu. 3

  • Alfa Chemistry. "Fischer Indole Synthesis." Alfa Chemistry. 7

  • PMC - NIH. "New 3H-Indole Synthesis by Fischer's Method. Part I." National Institutes of Health. 4

  • ACS Publications. "Use of Carbonyl Group Addition−Elimination Reactions for Synthesis of Nucleic Acid Conjugates." Bioconjugate Chemistry. 5

  • Daniel D. McKinnon, et al. "Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH." Chemistry of Materials. 6

Sources

Application

Application Note: Highly Efficient Hydrazone Formation using (1-Cyclohexylethyl)hydrazine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale (1-Cyclohexylethyl)hydrazine dihydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) is a highly valuable building block in pharmaceutical chemistry, often utilized to introduce a bulky, lipophilic 1-cyclohexylethyl moiety into drug candidates[1]. Hydrazones derived from this precursor exhibit enhanced metabolic stability and altered pharmacokinetic profiles compared to their unbranched or purely aliphatic counterparts.

However, utilizing a hydrazine dihydrochloride salt presents specific mechanistic challenges. Unlike free hydrazines, which are highly toxic, volatile, and prone to oxidation, the dihydrochloride salt is bench-stable and safe to handle[2]. Yet, the salt itself is non-nucleophilic. To drive the condensation reaction with a carbonyl compound (aldehyde or ketone), the free hydrazine base must be liberated in situ.

The Causality of the Buffer System

The critical success factor in this protocol is the use of Sodium Acetate (NaOAc) . The addition of NaOAc serves a tri-fold mechanistic purpose[3]:

  • Neutralization: It acts as a weak base to neutralize the two equivalents of hydrochloric acid (HCl) bound to the hydrazine, releasing the nucleophilic free base.

  • In Situ Acid Catalysis: The neutralization process generates acetic acid ( CH3​COOH ). This creates an acetate/acetic acid buffer system that maintains the reaction mixture at a mildly acidic pH (typically pH 4.5–6.0).

  • Electrophilic Activation: The generated acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the sterically hindered (1-cyclohexylethyl)hydrazine. If a stronger base (like NaOH or Triethylamine) were used without a buffer, the lack of acid catalysis would severely stall the reaction, especially given the steric bulk of the 1-cyclohexylethyl group[2][4].

Reaction Pathway & Logic

The following diagram illustrates the mechanistic sequence triggered by the buffer system, transitioning from the stable salt to the final hydrazone product.

Mechanism A Hydrazine Salt (1-Cyclohexylethyl)hydrazine·2HCl C Active Nucleophile Free Hydrazine + AcOH A->C Neutralization (2.2+ eq NaOAc) B Base / Buffer Sodium Acetate (NaOAc) B->C E Intermediate Tetrahedral Hemiaminal C->E Nucleophilic Attack D Electrophile Carbonyl (Aldehyde/Ketone) D->E Acid Catalyzed (by in situ AcOH) F Final Product Hydrazone + H2O E->F Dehydration (-H2O)

Fig 1: Mechanistic logic of in situ neutralization and acid-catalyzed hydrazone formation.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry must account for both the dihydrochloride nature of the reagent and the potential for side reactions (such as azine formation).

ParameterReagent / ConditionEquivalents / ValueRationale
Electrophile Aldehyde or Ketone1.0 eqLimiting reagent to prevent double-condensation (azine) side products.
Nucleophile (1-Cyclohexylethyl)hydrazine·2HCl1.1 - 1.2 eqSlight excess ensures complete consumption of the carbonyl.
Base/Buffer Sodium Acetate (Anhydrous)2.5 - 3.0 eq2.0 eq neutralizes the 2HCl; the excess ensures a robust acetate buffer[2].
Solvent Ethanol (Absolute) or Methanol0.1 M - 0.5 MPolar protic solvents stabilize the hemiaminal intermediate and dissolve NaOAc.
Temperature 25 °C (Aldehydes) / 60 °C (Ketones)N/ASteric bulk of the 1-cyclohexylethyl group requires thermal energy for ketones.
Time 2 - 12 hoursN/AMonitored via TLC or LC-MS until the carbonyl is fully consumed.

Step-by-Step Experimental Protocol

This methodology is optimized for a 1.0 mmol scale synthesis but can be linearly scaled.

Phase 1: Preparation and Neutralization
  • Solvent Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of absolute ethanol.

  • Buffer Initialization: Add 1.0 mmol of the target aldehyde or ketone to the flask. Follow immediately with 2.5 mmol (205 mg) of anhydrous sodium acetate. Stir for 5 minutes at room temperature to ensure partial dissolution and uniform suspension.

  • Nucleophile Activation: Slowly add 1.1 mmol (236.7 mg) of (1-Cyclohexylethyl)hydrazine dihydrochloride to the stirring mixture.

    • Observation: The mixture may become cloudy as sodium chloride (NaCl) precipitates out of the solution during the neutralization process.

Phase 2: Condensation and Monitoring
  • Reaction Execution:

    • For Aldehydes: Stir the reaction mixture at room temperature (20–25 °C) under an inert atmosphere (Nitrogen or Argon) for 2 to 4 hours.

    • For Ketones: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block for 6 to 12 hours. The steric hindrance of the 1-cyclohexyl group significantly lowers the reaction rate with ketones, necessitating thermal activation[4].

  • Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The hydrazone product will typically be less polar (higher Rf​ value) than the starting hydrazine and often less polar than the starting carbonyl.

Phase 3: Workup and Purification
  • Quenching & Extraction: Once the carbonyl is consumed, remove the solvent under reduced pressure (rotary evaporator). Suspend the resulting crude residue in 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

    • Causality: The water layer will solubilize and remove the generated NaCl, excess sodium acetate, and acetic acid, leaving the lipophilic hydrazone in the organic layer.

  • Separation: Transfer to a separatory funnel. Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers.

  • Drying: Wash the combined organic layers with 10 mL of brine (saturated NaCl solution), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under vacuum.

  • Purification: Purify the crude hydrazone via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization, depending on the physical state of the product.

Experimental Workflow Visualization

Workflow S1 Step 1: Preparation Dissolve Carbonyl & NaOAc in EtOH S2 Step 2: Activation Add (1-Cyclohexylethyl)hydrazine·2HCl S1->S2 S3 Step 3: Condensation Stir at RT (Aldehydes) or 60°C (Ketones) S2->S3 S4 Step 4: Workup Evaporate, partition in EtOAc / H2O S3->S4 S5 Step 5: Purification Flash Chromatography or Recrystallization S4->S5

Fig 2: Step-by-step experimental workflow for solution-phase hydrazone synthesis.

Troubleshooting & Optimization

  • Incomplete Reaction (Unreacted Ketone): The 1-cyclohexylethyl group is highly sterically demanding. If the reaction stalls, increase the temperature to reflux (78 °C in ethanol) or switch to a higher boiling solvent like 1-propanol. Alternatively, add a catalytic amount of glacial acetic acid (0.1 eq) to further boost electrophilic activation.

  • Formation of Side Products (Azines): Azine formation occurs if the carbonyl reacts with free hydrazine (a common impurity in substituted hydrazines) or if the substituted hydrazine undergoes cleavage. Ensure the (1-Cyclohexylethyl)hydrazine dihydrochloride is of high purity and strictly maintain the carbonyl as the limiting reagent (1.0 eq).

  • Product Hydrolysis During Workup: Hydrazones can revert to their parent carbonyls under strongly acidic aqueous conditions[5]. The use of EtOAc/Water during workup is generally safe, but avoid washing the organic layer with strong aqueous acids (e.g., 1M HCl).

References

  • Product Class 17: Hydrazones Source: Thieme Connect URL:[Link]

  • Why we use sodium acetate in preparation of phenyl hydrazone? Source: Quora URL:[Link]

  • Hydrazone - Chemical Reactivity and Properties Source: Grokipedia URL:[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the Trace Analysis of (1-Cyclohexylethyl)hydrazine Dihydrochloride

Introduction (1-Cyclohexylethyl)hydrazine dihydrochloride is a sterically hindered, substituted alkylhydrazine frequently encountered in pharmaceutical synthesis and chemical research. In drug development and environment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Cyclohexylethyl)hydrazine dihydrochloride is a sterically hindered, substituted alkylhydrazine frequently encountered in pharmaceutical synthesis and chemical research. In drug development and environmental monitoring, the trace analysis of free alkylhydrazines presents a formidable analytical challenge. These compounds are highly polar, thermally labile, prone to autoxidation, and lack a strong chromophore or fluorophore[1]. Consequently, direct analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) often yields poor chromatographic retention, severe peak tailing, and inadequate sensitivity[2].

To overcome these limitations, chemical derivatization is employed to convert the reactive hydrazine moiety into a stable, less polar, and highly detectable hydrazone or azine derivative[3]. This application note details field-proven derivatization protocols—specifically utilizing 1-Nitro-2-naphthaldehyde (NNA) for LC-MS/MS and Pentafluorobenzaldehyde (PFB) for GC-MS—to ensure robust, self-validating analytical workflows.

Mechanistic Rationale (Causality)

The derivatization of (1-Cyclohexylethyl)hydrazine relies on the nucleophilic attack of the primary amine group of the hydrazine on the electrophilic carbonyl carbon of an aldehyde.

  • LC-MS/MS (NNA Derivatization): 2[2]. The bulky naphthalene ring significantly increases the hydrophobicity of the analyte, enabling excellent retention on reversed-phase C18 columns[4]. Furthermore, the nitro group enhances ionization efficiency in electrospray ionization (ESI). Interestingly, while nucleophilic additions generally favor neutral to slightly basic conditions to ensure the amine is unprotonated,5[5]. This acidic environment likely catalyzes the dehydration step of the carbinolamine intermediate while preventing the autoxidation of the alkylhydrazine[2].

  • GC-MS (PFB Derivatization): 6[6]. The reaction yields a highly volatile and thermally stable fluorinated hydrazone. The incorporation of five fluorine atoms not only increases volatility for GC elution but also7[7].

Workflow Diagram

Workflow Start Sample: (1-Cyclohexylethyl)hydrazine 2HCl Split Select Analytical Platform Start->Split LC_Path LC-MS/MS Pathway Split->LC_Path GC_Path GC-MS Pathway Split->GC_Path LC_Prep Adjust to pH 2.0 Add 1-Nitro-2-naphthaldehyde (NNA) LC_Path->LC_Prep GC_Prep Acidify with Acetic Acid Add Pentafluorobenzaldehyde (PFB) GC_Path->GC_Prep LC_Incubate Incubate: 40°C for 30 min LC_Prep->LC_Incubate LC_Analyze Direct Injection LC-MS/MS LC_Incubate->LC_Analyze GC_Incubate Incubate: Ambient for 1 hr Extract with Hexane GC_Prep->GC_Incubate GC_Analyze Inject Hexane Layer into GC-MS GC_Incubate->GC_Analyze

Workflow for the derivatization of (1-Cyclohexylethyl)hydrazine for LC-MS and GC-MS analysis.

Experimental Protocols

Protocol A: LC-MS/MS Analysis using 1-Nitro-2-naphthaldehyde (NNA)

  • Scope: Ideal for aqueous samples, biofluids, or highly polar matrices5[5].

  • Reagents: NNA solution (1% w/v in LC-grade methanol), 0.1 M HCl (for pH adjustment), LC-MS grade water, and acetonitrile.

  • Step-by-step:

    • Sample Preparation: Dissolve (1-Cyclohexylethyl)hydrazine dihydrochloride in LC-MS grade water to a target concentration.

    • Internal Standard Addition: 8 to correct for matrix effects and derivatization efficiency[8].

    • pH Adjustment: Adjust the sample pH to 2.0 using 0.1 M HCl. Causality: The dihydrochloride salt inherently lowers the pH, but5[5].

    • Derivatization: 5[5].

    • Incubation: Vortex briefly and incubate the mixture in a water bath at 40°C for 30 minutes. Causality:2[2].

    • Analysis: Transfer the mixture directly to an autosampler vial.5[5]. Inject 5 µL onto an LC-MS/MS system equipped with a C18 column.

Protocol B: GC-MS Analysis using Pentafluorobenzaldehyde (PFB)

  • Scope: Ideal for complex matrices (e.g., drug substances, tissues)6[6].

  • Reagents: PFB reagent (pure or 5% in methanol), Hexane (GC-MS grade), Glacial acetic acid.

  • Step-by-step:

    • Sample Preparation: 7[7].

    • Acidification: 7[7]. Causality: Acidification precipitates interfering macromolecules (like proteins or active pharmaceutical ingredients) while keeping the highly soluble hydrazine dihydrochloride in the aqueous phase.

    • Derivatization: 7[7].

    • Incubation: 7[7]. Causality: PFB reactions are highly efficient at room temperature, but extended incubation ensures complete conversion of the sterically hindered (1-cyclohexylethyl) group.

    • Extraction: Add 5.0 mL of hexane to the vial.6[6].

    • Phase Separation: Allow the layers to separate. Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate to remove residual water.

    • Analysis: 6[6].

Quantitative Data & Method Performance

Table 1 summarizes the quantitative performance of various derivatization strategies for alkylhydrazines, providing a benchmark for method validation.

Derivatization ReagentAnalytical PlatformTypical MatricesLimit of Quantitation (LOQ)Reaction ConditionsKey Advantage
1-Nitro-2-naphthaldehyde (NNA) LC-MS/MSSurface Water, Biofluids5[5]2[2]4[4].
Pentafluorobenzaldehyde (PFB) GC-MSDrug Substances, Tobacco6[6]7[7]7[7].
Acetone Headspace GC-MSActive Pharmaceutical Ingredients9[9]3[3]10[10].
Benzaldehyde LC-MSCell Lysates, Assays8[8]8[8]8[8].

Conclusion & Self-Validating Systems

To ensure trustworthiness, every analytical run must operate as a self-validating system. The inherent reactivity of (1-Cyclohexylethyl)hydrazine means that false negatives can occur if the derivatization fails or if autoxidation precedes the reaction.

  • System Suitability: Always include a pre-derivatized standard to verify LC/GC column performance independently of the derivatization step.

  • Internal Standardization: 8[8]. This controls for both derivatization kinetics and ionization suppression, ensuring that any loss of signal is accurately mathematically corrected.

References

  • Title: Sensitive Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry Method Based on Derivatization with 1-Nitro-2-Naphthaldehyde for Determination of Alkylhydrazines in Surface Water Source: Oxford Academic URL
  • Title: Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry Source: NIH PMC URL
  • Title: A Comparative Guide to Derivatization Reagents for Hydrazine Compounds Source: Benchchem URL
  • Title: A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS Source: PubMed URL
  • Title: 1-Nitro-2-naphthaldehyde | 101327-84-8 Source: Benchchem URL
  • Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: PMC URL
  • Title: Determination of Hydrazine in Maleic Hydrazide Technical and Pesticide Formulations by Gas Chromatography: Collaborative Study Source: Oxford Academic URL
  • Title: Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS Source: bioRxiv URL

Sources

Application

Authored by: Senior Application Scientist, Analytical Chemistry Division

An Application Note and Protocol for the Quantification of (1-Cyclohexylethyl)hydrazine dihydrochloride by HPLC with Pre-Column Derivatization Abstract This application note presents a robust and validated High-Performan...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of (1-Cyclohexylethyl)hydrazine dihydrochloride by HPLC with Pre-Column Derivatization

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (1-Cyclohexylethyl)hydrazine dihydrochloride. Due to the inherent low UV absorbance and high polarity of the analyte, a pre-column derivatization strategy is employed. The hydrazine moiety is reacted with salicylaldehyde to form a stable, UV-active salicylaldehyde hydrazone. This derivative is then separated on a reversed-phase C18 column with UV detection. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. All validation procedures are aligned with the principles outlined in the ICH Q2(R1) guideline.[1][2][3]

Introduction and Scientific Rationale

(1-Cyclohexylethyl)hydrazine dihydrochloride is a substituted hydrazine derivative used as a building block in chemical synthesis.[4][5] The quantitative analysis of hydrazine and its derivatives is a common challenge in drug development and chemical manufacturing. These compounds often lack a significant chromophore, rendering direct UV detection by HPLC insensitive.[6] Furthermore, their polar nature leads to poor retention on conventional reversed-phase columns.[7]

To overcome these analytical hurdles, this method employs a pre-column derivatization technique. This approach involves reacting the analyte with a derivatizing agent to form a new compound with enhanced chromatographic and detection properties. Salicylaldehyde is selected as the derivatizing agent for this method. It reacts specifically with the primary amine of the hydrazine group in a condensation reaction to form a stable hydrazone (a type of Schiff base).[8][9]

The resulting salicylaldehyde-(1-cyclohexylethyl)hydrazone derivative possesses two key advantages:

  • Enhanced Hydrophobicity: The addition of the aromatic ring significantly increases the non-polar character of the molecule, allowing for excellent retention and separation on a C18 reversed-phase column.

  • Strong UV Chromophore: The conjugated system of the hydrazone provides strong UV absorbance, enabling highly sensitive detection at a wavelength where interference from common impurities is minimal.[8][9]

This application note provides a complete protocol, from sample preparation and derivatization to HPLC analysis and method validation, offering a reliable solution for researchers and quality control analysts.

Experimental Workflow and Protocol

Overall Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Analyte (Standard or Sample) dissolve Dissolve in Diluent (Methanol/Water) start->dissolve add_reagent Add Salicylaldehyde Reagent dissolve->add_reagent incubate Incubate at 60°C for 20 min add_reagent->incubate cool Cool to Room Temperature incubate->cool inject Inject onto HPLC System cool->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for the quantification of (1-Cyclohexylethyl)hydrazine.

Materials and Reagents
  • (1-Cyclohexylethyl)hydrazine dihydrochloride (Purity ≥95%)[4][10]

  • Salicylaldehyde (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The conditions below were optimized for the separation of the derivatized analyte from the derivatizing agent and potential impurities.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v), pH adjusted to 3.0 with Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 325 nm
Run Time 10 minutes
Preparation of Solutions
  • Diluent: Methanol:Water (50:50 v/v).

  • Derivatizing Reagent (10 mg/mL Salicylaldehyde): Accurately weigh 500 mg of salicylaldehyde and dissolve in 50.0 mL of Methanol. This solution should be prepared fresh daily.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of (1-Cyclohexylethyl)hydrazine dihydrochloride standard into a 25.0 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the Diluent.

Step-by-Step Derivatization Protocol
  • Pipette 1.0 mL of each Working Standard Solution or sample solution into separate HPLC vials.

  • Add 100 µL of the Derivatizing Reagent (10 mg/mL Salicylaldehyde) to each vial.

  • Cap the vials and vortex briefly to mix.

  • Place the vials in a heating block or water bath set to 60°C for 20 minutes. This step ensures the complete conversion of the hydrazine to its hydrazone derivative.[8]

  • After incubation, remove the vials and allow them to cool to room temperature.

  • The solutions are now ready for injection into the HPLC system.

Method Validation and Performance

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][11] The validation included specificity, linearity, accuracy, precision, and sensitivity.

Specificity

Specificity was evaluated by injecting the diluent, underivatized analyte, the derivatizing reagent, and a derivatized sample. The resulting chromatograms showed no interfering peaks at the retention time of the salicylaldehyde-(1-cyclohexylethyl)hydrazone derivative, confirming the method's specificity.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaRepresentative Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
RSD of Peak Area (n=6) ≤ 2.0%0.8%
Linearity

The linearity of the method was determined by analyzing five concentrations of the derivatized standard ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 5 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9995
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (low, medium, high). Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[1]

LevelConcentration (µg/mL)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6, 2 days)Accuracy (% Recovery)
Low101.3%1.8%101.5%
Med500.9%1.2%99.8%
High900.7%1.1%100.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[11]

ParameterResult
LOD 1.5 µg/mL
LOQ 4.5 µg/mL

Conclusion

This application note details a specific, sensitive, and reliable HPLC method for the quantification of (1-Cyclohexylethyl)hydrazine dihydrochloride. The pre-column derivatization with salicylaldehyde successfully addresses the challenges of poor UV absorption and low retention associated with hydrazine compounds. The method has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine use in quality control laboratories and for research purposes within the pharmaceutical and chemical industries.

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Cardoso, E. M., et al. (2018). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. CDC Stacks. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Cardoso, E. M., et al. (2018). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 42(8), 555–561. Retrieved from [Link]

  • George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance.
  • Semantic Scholar. (n.d.). Hydrazine determination in sludge samples by high-performance liquid chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Flinders, B., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Journal of Mass Spectrometry.
  • Molnár-Perl, I. (2018). Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 152, 243-248.
  • Open Access Journals. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Agrochemical Synthesis: Leveraging Modern Catalysis and Process Technologies

Preamble: The Imperative for Innovation in Agrochemical Synthesis The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. The development of new agro...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. The development of new agrochemicals is driven by the need for active ingredients with improved efficacy, enhanced safety profiles for non-target organisms, and novel modes of action to combat the rise of resistance.[1] Central to this endeavor is the field of synthetic organic chemistry, which provides the tools to construct complex and highly functionalized molecules. This guide moves beyond a mere recitation of synthetic procedures; it delves into the strategic application of cutting-edge methodologies that are revolutionizing the synthesis of modern agrochemicals. We will explore the "why" behind the choice of a particular synthetic route, focusing on principles of efficiency, selectivity, and sustainability.

Section 1: The Rise of Succinate Dehydrogenase Inhibitors (SDHIs) - A Case Study in Molecular Design and Synthesis

Succinate dehydrogenase inhibitors (SDHIs) represent a major class of fungicides that have seen significant development in recent years.[2][3] These compounds act by targeting Complex II of the mitochondrial electron transport chain in fungi, a mechanism that is highly effective for controlling a broad spectrum of plant pathogens.[2][4] The general structure of many SDHI fungicides consists of a "protein affinity group" (often a heterocyclic core), an amide linker, and a hydrophobic "tail".[2]

Case Study: The Synthesis of Pyraziflumid

Pyraziflumid is a novel SDHI fungicide characterized by a unique 3-(trifluoromethyl)pyrazine-2-carboxamide core.[5][6][7][8] Its synthesis provides an excellent example of modern heterocyclic chemistry applied to agrochemical development.

A logical retrosynthetic disconnection of Pyraziflumid points to two key building blocks: 3-(trifluoromethyl)pyrazine-2-carboxylic acid (or its ester) and 2-(3,4-difluorophenyl)aniline. The core of the synthetic challenge lies in the efficient construction of the substituted pyrazine ring and the subsequent amide coupling.

G Pyraziflumid Pyraziflumid AmideCoupling Amide Bond Formation Pyraziflumid->AmideCoupling KeyIntermediates Key Intermediates: 3-(Trifluoromethyl)pyrazine-2-carboxylic acid ester and 2-(3,4-Difluorophenyl)aniline AmideCoupling->KeyIntermediates PyrazineSynth Pyrazine Ring Synthesis KeyIntermediates->PyrazineSynth AnilineSynth Substituted Aniline Synthesis (e.g., Suzuki-Miyaura Coupling) KeyIntermediates->AnilineSynth StartingMaterialsPyrazine Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate PyrazineSynth->StartingMaterialsPyrazine StartingMaterialsAniline Starting Materials for Aniline AnilineSynth->StartingMaterialsAniline

Caption: Retrosynthetic analysis of Pyraziflumid.

This protocol details the construction of the key pyrazine intermediate from commercially available starting materials.[5][9]

Causality: The synthesis begins with ethyl 4,4,4-trifluoro-3-oxobutanoate, a readily available fluorinated building block. The subsequent chlorination, reaction with sodium azide, and condensation with 1,2-ethylenediamine followed by in-situ aromatization provides a highly efficient one-pot transformation to the desired pyrazine core.[9]

Step-by-Step Methodology:

  • Chlorination: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

  • One-Pot Pyrazine Formation:

    • In a separate flask, dissolve the crude chloro-ketoester in a suitable solvent like ethanol.

    • Add sodium azide (1.2 equivalents) and stir for 1-2 hours at room temperature to form the corresponding 2-azido intermediate.

    • To this mixture, add 1,2-ethylenediamine (1.1 equivalents) and a catalytic amount of palladium on charcoal (5 mol%).

    • Heat the reaction mixture to reflux and monitor for the formation of the dihydropyrazine and its subsequent aromatization. The palladium on charcoal facilitates the in-situ oxidation to the pyrazine.[9]

  • Purification: After completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent. The residue can be purified by column chromatography on silica gel to afford the pure ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

  • Transesterification (if necessary): While some coupling reactions can proceed with the ethyl ester, conversion to the methyl ester can be achieved by transesterification with sodium methoxide in methanol.

This protocol describes the final amide bond formation to produce Pyraziflumid.[6]

Causality: The formation of the amide bond is a critical step. A direct coupling of the pyrazine carboxylic acid with the aniline derivative using a coupling agent is a common strategy. Alternatively, the reaction of the pyrazine ester with the aniline in the presence of a strong base provides a direct and efficient route to the amide.[6]

Step-by-Step Methodology (Route A: From Ester):

  • Reaction Setup: In a reaction vessel, combine 3',4'-difluorobiphenyl-2-amine (1 equivalent), N,N-dimethylacetamide as the solvent, and a solution of 28% sodium methoxide in methanol (3 equivalents).[6]

  • Addition of Ester: To this mixture, add methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.25 equivalents) and stir at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically several hours).[6]

  • Work-up and Purification: Upon completion, carefully add water to the reaction mixture. The precipitated solid is collected by filtration, washed with water, and then a non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization or column chromatography to yield Pyraziflumid.[6]

Compound Starting Material Key Transformation Yield
Pyraziflumid Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate & 3',4'-difluorobiphenyl-2-amineBase-mediated amide formationHigh
Isopyrazam 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid & 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amineAmide condensationHigh

Table 1: Examples of SDHI Fungicide Synthesis.[6]

Section 2: Transformative Synthetic Methodologies in Agrochemical Discovery

Modern agrochemical synthesis increasingly relies on novel catalytic methods that enable the construction of complex molecules with greater precision and efficiency.[1] These methods often allow for reactions under milder conditions, reduce the number of synthetic steps, and minimize waste, aligning with the principles of green chemistry.[2][3][4][10][11]

C-H Functionalization: A Paradigm Shift in Synthesis

C-H functionalization is a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, often bypassing the need for pre-functionalized starting materials.[9][12][13][14][15][16][17] This approach significantly improves atom economy and can dramatically shorten synthetic routes.[9] The direct C-H functionalization of heterocycles is of particular interest for the synthesis of agrochemicals, as many active ingredients contain these structural motifs.[13][14]

Caption: Comparison of traditional cross-coupling with C-H functionalization.

This protocol provides a general method for the direct arylation of a heteroaromatic compound, a common transformation in the synthesis of agrochemicals.[18]

Causality: This reaction is typically catalyzed by a palladium complex. The mechanism is thought to involve the coordination of the palladium catalyst to the heterocycle, followed by C-H activation to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the desired product and regenerate the active catalyst. The choice of ligand, base, and solvent is crucial for achieving high regioselectivity and yield.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction tube or flask under an inert atmosphere (e.g., argon or nitrogen), add the heterocyclic starting material (1 equivalent), the aryl bromide coupling partner (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%), a suitable ligand if required (e.g., a phosphine ligand), and a base such as K₂CO₃ or t-BuOLi (2-3 equivalents).[18][19]

  • Solvent Addition: Add a dry, degassed solvent such as dioxane, DMF, or toluene.

  • Reaction: Seal the reaction vessel and heat to the required temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions.[16][20][21][22][23] This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to initiate a wide range of transformations.[16][22] This approach is particularly valuable for the synthesis of agrochemicals as it allows for the formation of complex bonds that are often challenging to construct using traditional thermal methods.[24]

G PC Photocatalyst (PC) PC_excited Excited State (PC*) PC->PC_excited hν (Visible Light) Radical_Anion Radical Anion (A•-) PC_excited->Radical_Anion Substrate (A) PC_oxidized Oxidized PC (PC•+) PC_excited->PC_oxidized SET Substrate Substrate (A) Substrate->Radical_Anion Product Product Radical_Anion->Product PC_oxidized->PC SET Donor Electron Donor (D) PC_oxidized->Donor Donor (D) Radical_Cation Radical Cation (D•+) Donor->Radical_Cation

Caption: Simplified mechanism of a reductive quenching cycle in photoredox catalysis.

This protocol provides a general setup for a visible-light-mediated photoredox reaction.

Causality: The reaction is initiated by the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light from an LED source. The excited photocatalyst then engages in a single-electron transfer with a substrate to generate a radical intermediate, which can then participate in the desired bond-forming reaction. The reaction is typically carried out in a degassed solvent to prevent quenching of the excited state or reaction of intermediates with oxygen.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel (e.g., a vial or Schlenk tube), combine the substrate(s), the photocatalyst (typically 0.5-2 mol%), and any other reagents or additives.

  • Solvent Addition and Degassing: Add a suitable solvent (e.g., acetonitrile, DMF, or DMSO). Degas the solution thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.

  • Irradiation: Place the sealed reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously. It may be necessary to cool the reaction with a fan to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the light source and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Flow Chemistry: Enhancing Safety, Efficiency, and Scalability

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[25][26][27][28][29] This technology offers significant advantages over traditional batch processing, including enhanced safety (especially for highly exothermic or hazardous reactions), improved heat and mass transfer, precise control over reaction parameters, and easier scalability.[25][26] The synthesis of heterocyclic compounds, which are prevalent in agrochemicals, is particularly well-suited to flow chemistry.[30][31][32][33]

G ReagentA Reagent A PumpA Pump A ReagentA->PumpA ReagentB Reagent B PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a basic continuous flow chemistry setup.

This protocol describes the assembly and operation of a simple continuous flow system for organic synthesis.[15][20][34][35]

Causality: By pumping reagents through a heated or cooled reactor coil, precise control over reaction time (residence time) and temperature is achieved. The small volume of the reactor at any given time minimizes safety risks associated with hazardous reactions. The continuous nature of the process allows for the production of larger quantities of material simply by running the system for a longer duration.

Step-by-Step Methodology:

  • System Assembly:

    • Connect two syringe pumps (or other suitable pumps) to reservoirs containing solutions of the reactants.

    • Connect the outlets of the pumps to a T-mixer using appropriate tubing (e.g., PFA or stainless steel).

    • Connect the outlet of the T-mixer to a reactor coil of a known volume. The reactor coil can be immersed in a heating bath (oil bath, heating block) or cooling bath.

    • Connect the outlet of the reactor coil to a back-pressure regulator to maintain a consistent pressure within the system, which can be important for preventing solvent boiling at elevated temperatures.

    • Connect the outlet of the back-pressure regulator to a collection vessel.

  • System Priming: Prime the system by pumping the reaction solvent through all the lines to remove any air bubbles.

  • Reaction Initiation:

    • Set the desired temperature for the reactor.

    • Set the flow rates of the pumps to achieve the desired residence time in the reactor (Residence Time = Reactor Volume / Total Flow Rate).

    • Once the system is stable, switch the pump inlets from the solvent reservoirs to the reactant solution reservoirs.

  • Steady State and Collection: Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through) before collecting the product. Discard the initial output, which will be a mixture of solvent and product.

  • Shutdown: Once the desired amount of product has been collected, switch the pump inlets back to the solvent reservoirs to flush the system.

  • Work-up and Purification: The collected product solution can be worked up and purified using standard laboratory techniques.

Section 3: The Role of Biocatalysis in Sustainable Agrochemical Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry and is finding increasing application in agrochemical synthesis.[11][36][37][38][39] Enzymes offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions (aqueous media, ambient temperature, and pressure).[36][39] This is particularly valuable for the synthesis of chiral agrochemicals, where often only one enantiomer possesses the desired biological activity.[36]

Conclusion and Future Outlook

The synthesis of next-generation agrochemicals is an increasingly sophisticated endeavor that relies on the integration of cutting-edge synthetic methodologies. The strategic application of C-H functionalization, photoredox catalysis, and flow chemistry, coupled with the principles of green and sustainable chemistry, is enabling the efficient and responsible production of novel active ingredients. For researchers and scientists in this field, a deep understanding of not only the "how" but also the "why" of these powerful synthetic tools is paramount to driving future innovation in crop protection and global food security.

References

  • Agrochemicals Organic Synthesis. (n.d.). Vertex AI Search.
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025, August 29). Vertex AI Search.
  • Development of a novel fungicide, pyraziflumid. (n.d.). PMC.
  • The Discovery and Development of Isopyrazam: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and biological activity of a novel fungicide, pyraziflumid. (n.d.). PMC.
  • One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025, May 19). PMC.
  • Isopyrazam (Ref: SYN 520453). (n.d.). AERU.
  • Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.).
  • Flow Chemistry | Flow Reactors. (n.d.). Pilon Engineering.
  • Synthesis and biological activity of a novel fungicide, pyraziflumid. (n.d.).
  • Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds. (2018, August 22). PubMed.
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Flow chemistry is utilized in various industries... (2024, January 18). SEQENS.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020, July 16). PMC.
  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. (n.d.).
  • Development of a novel fungicide, pyraziflumid. (n.d.).
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Sustainability in Production is Key - What Does Flow Chemistry Bring to the Table? (2024, March 20). chemanager-online.com.
  • Biocatalytic Synthesis of Chiral Intermediates for Drugs. (n.d.).
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010, October 20). Baxendale Group.
  • C-H Activ
  • Green Chemistry | Department of Chemicals and Petrochemicals. (2023, May 29). chemicals.gov.in.
  • Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. (n.d.).
  • Recent Advances in Drug Discovery Research for Agrochemistry | Computational Chemistry | Blog. (2026, January 16). Life Chemicals.
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022, July 12). Semantic Scholar.
  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermedi
  • Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. (n.d.). lib.dr.
  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. (n.d.). Organic Chemistry Portal.
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (n.d.). DSpace@MIT.
  • Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects. (n.d.).
  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. (2021, March 8).
  • Flow reactor design and construction for organic synthesis. (2023, October 5).
  • Using Flow Chemistry in Agrochemical Applic
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018, March 30). MDPI.
  • Isopyrazam. (n.d.). Environmental Protection Agency (EPA).
  • Recent Advances in C–H Functionalization. (2016, January 15). The Journal of Organic Chemistry.
  • Development of novel pesticides in the 21st century. (2018, February 15). SciSpace.
  • Recent Advances in C–H Functionalization. (2016, January 15). The Journal of Organic Chemistry.
  • Vapourtec-flow-teaching-labor
  • Photoredox c
  • photoredox-c
  • Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. (2024, September 10). IONiC / VIPEr.
  • Isopyrazam 165. (n.d.). JMPR 2005.
  • Dawn of photoredox c
  • A laboratory-scale continuous flow chlorine generator for organic synthesis. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Photoredox Catalysis in Organic Chemistry. (2016, August 1).
  • Micro-reactions for advanced chemical synthesis. (2017, June 28). CORDIS.
  • Organic synthesis using photoredox catalysis. (2014, May 12). beilstein-journals.org.

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Application

Application Note: Neutralization of Hydrazine Dihydrochloride for Organic Synthesis

Introduction and Mechanistic Rationale Hydrazine is a powerful bifunctional nucleophile and reducing agent widely utilized in the synthesis of pharmaceuticals, agrochemicals, and nitrogen-containing heterocycles (e.g., p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Hydrazine is a powerful bifunctional nucleophile and reducing agent widely utilized in the synthesis of pharmaceuticals, agrochemicals, and nitrogen-containing heterocycles (e.g., pyrazoles, triazoles, and hydrazones). However, anhydrous hydrazine is highly toxic, volatile, and poses severe explosion hazards. While hydrazine hydrate is a safer liquid alternative, it is prone to aerial oxidation and its water content can be detrimental to moisture-sensitive reactions.

Hydrazine dihydrochloride ( N2​H4​⋅2HCl , CAS: 5341-61-7) offers a robust solution to these challenges. As a stable, non-volatile, and easily weighable crystalline solid, it allows for highly precise stoichiometric control[1]. Because it is an acid salt, the free hydrazine base must be liberated in situ to act as a nucleophile[1][2]. This application note details the physicochemical principles, quantitative parameters, and validated protocols for the neutralization of hydrazine dihydrochloride in synthetic workflows.

Chemical Principles of Neutralization

Hydrazine dihydrochloride contains two equivalents of hydrochloric acid per molecule of hydrazine. Complete liberation of the free base requires the addition of a base to neutralize both hydrochloride ions[2]. The general neutralization equation using sodium hydroxide is:

N2​H4​⋅2HCl+2NaOH→N2​H4​+2NaCl+2H2​O

The choice of the neutralizing base dictates the reaction pathway, the nature of the byproducts, and the kinetics of the subsequent synthetic steps. For instance, using a strong base like NaOH completely liberates hydrazine but generates water. Conversely, using sodium acetate (NaOAc) generates acetic acid in situ, which can act as a mild acid catalyst for the dehydration step in imine/hydrazone formation.

Workflow Visualization

G HDH Hydrazine Dihydrochloride (N₂H₄·2HCl) Neut In Situ Neutralization (0°C to RT) HDH->Neut Base Alkaline Base (e.g., NaOH, NaOAc) Base->Neut Solvent Reaction Solvent (EtOH, MeOH, H₂O) Solvent->Neut FreeBase Free Hydrazine (N₂H₄) + Inorganic Salts Neut->FreeBase Product Target Compound (e.g., Hydrazone) FreeBase->Product Nucleophilic Addition Electrophile Electrophile (e.g., Carbonyl Compound) Electrophile->Product

Workflow of in situ hydrazine dihydrochloride neutralization and nucleophilic addition.

Quantitative Data: Reagent Selection & Stoichiometry

To design an effective neutralization protocol, researchers must account for the physicochemical properties of the precursor and the stoichiometric requirements of the base.

Table 1: Physicochemical Properties of Hydrazine Dihydrochloride [3]

ParameterValue
Chemical Formula N2​H4​⋅2HCl
Molecular Weight 104.97 g/mol
Melting Point 200 °C (decomposes)
Density 1.42 g/mL at 25 °C
Assay ≥98%

Table 2: Base Selection Matrix for Neutralization [2]

BaseEquivalentsByproductByproduct Solubility (EtOH)Mechanistic Advantage / Causality
Sodium Hydroxide (NaOH) 2.0 - 2.2NaCl, H2​O Insoluble (precipitates)Rapid, complete deprotonation; enables easy salt filtration for clean hydrazine solutions.
Sodium Acetate (NaOAc) 2.0 - 2.5NaCl, AcOHInsoluble (NaCl)Generates acetic acid in situ, which mildly protonates carbonyls to catalyze hydrazone formation.
Triethylamine ( Et3​N ) 2.0 - 2.2 Et3​N⋅HCl SolubleMaintains strictly anhydrous conditions; ideal for moisture-sensitive electrophiles.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can visually and chemically verify the success of the neutralization before proceeding.

Protocol A: Solution-Phase In Situ Neutralization for Hydrazone Synthesis

This method is ideal for the direct synthesis of hydrazones or pyrazoles where the presence of inorganic salts does not interfere with the reaction[2].

Materials:

  • Carbonyl substrate (1.0 eq)

  • Hydrazine dihydrochloride (1.05 eq)

  • Sodium acetate (2.2 eq)

  • Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the carbonyl substrate and hydrazine dihydrochloride in absolute ethanol.

    • Causality: Hydrazine dihydrochloride is largely insoluble in ethanol. Suspending it directly with the electrophile ensures that the moment free hydrazine is generated, it immediately attacks the carbonyl, preventing hydrazine volatilization or oxidative degradation.

  • Base Addition: Add sodium acetate (2.2 eq) in one portion at room temperature.

    • Causality: Sodium acetate is chosen over stronger bases because its neutralization byproduct is acetic acid. This mildly lowers the pH, protonating the carbonyl oxygen, which increases its electrophilicity and accelerates the nucleophilic attack by hydrazine.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2-4 hours.

    • Causality: Heating drives the dehydration step of the condensation reaction, forcing the equilibrium toward the C=N double bond formation.

  • Self-Validation Checkpoint: The reaction mixture will transition from a uniform suspension to a cloudy mixture as the insoluble NaCl byproduct precipitates. TLC analysis should confirm the disappearance of the carbonyl starting material, validating the successful in situ generation and consumption of hydrazine.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to isolate the product.

Protocol B: Preparation of Ethanolic Free Hydrazine Solution (Ex Situ Salt Filtration)

This protocol is utilized when a clean, anhydrous solution of free hydrazine is required, and the presence of water or unreacted base would cause side reactions (e.g., aldol condensations)[4].

Materials:

  • Hydrazine dihydrochloride (24.25 g, 0.231 mol, 1.0 eq)

  • Sodium hydroxide pellets (18.5 g, 0.462 mol, 2.0 eq)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the hydrazine dihydrochloride in 50 mL of absolute ethanol in a 250 mL Erlenmeyer flask. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: The acid-base neutralization is highly exothermic. Cooling the system prevents the highly volatile free hydrazine from escaping as a vapor and mitigates the risk of thermal degradation.

  • Neutralization: Add the sodium hydroxide pellets in small portions over 15 minutes with vigorous magnetic stirring.

    • Causality: Portion-wise addition controls the exotherm. Exactly 2.0 equivalents of NaOH are used to ensure complete neutralization without leaving excess hydroxide, which could degrade sensitive downstream substrates.

  • Maturation: Stir the resulting slurry for 20 minutes at 0 °C, then allow it to sit for 10 minutes.

  • Filtration: Gravity filter the slurry to remove the precipitated solids. Wash the filter cake with an additional 20 mL of cold ethanol to maximize recovery[4].

  • Self-Validation Checkpoint: The complete precipitation of a fine white solid (NaCl) and the generation of a characteristic ammoniacal odor confirm the liberation of free hydrazine. The filtrate must be clear and colorless. This solution can now be quantified via titration or used directly in synthesis.

Safety & Handling

Hydrazine and its salts are highly hazardous. Hydrazine dihydrochloride is classified as toxic (Acute Tox. 3 Oral/Dermal/Inhalation) and carcinogenic (Carc. 1B)[3].

  • Containment: All neutralization procedures must be performed inside a certified chemical fume hood.

  • PPE: Operators must wear chemical-resistant gloves, face shields, and, if handling bulk powders, a P3 (EN 143) respirator cartridge[3].

  • Explosion Hazard: Never attempt to isolate free base hydrazine by completely evaporating the solvent. Free anhydrous hydrazine is thermodynamically unstable and can decompose explosively. Always utilize it as a solvated reagent.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydrazine Compounds

Welcome to the technical support center for HPLC analysis of hydrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for HPLC analysis of hydrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during their experiments. Here, we will delve into the common causes of this chromatographic problem and provide detailed, scientifically-grounded solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each troubleshooting step to empower you with the knowledge to optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: My hydrazine compound is showing significant peak tailing on a C18 column. What are the most likely causes?

A1: Peak tailing of hydrazine compounds in reversed-phase HPLC is a common issue primarily stemming from secondary interactions with the stationary phase.[1][2] Hydrazine and its derivatives are basic compounds, and their amine functional groups can interact strongly with residual silanol groups (-Si-OH) on the surface of silica-based columns like C18.[1][3][4] These interactions create a secondary, and often stronger, retention mechanism in addition to the primary hydrophobic retention, leading to asymmetrical peaks.[1]

Another significant factor can be the interaction of hydrazine compounds with trace metal contaminants within the silica matrix of the column packing.[1][5] These metal ions can act as chelation sites, further contributing to peak tailing.[5][6]

Q2: How does adjusting the mobile phase pH help in reducing peak tailing for hydrazine compounds?

A2: Adjusting the mobile phase pH is a powerful tool to mitigate peak tailing for basic compounds like hydrazines.[7] The strategy is to control the ionization state of both the analyte and the stationary phase to minimize undesirable interactions.

  • Low pH (e.g., pH 2.5-3.5): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups on the silica surface, rendering them neutral.[1][8][9] This significantly reduces the strong electrostatic interactions between the protonated (positively charged) hydrazine molecules and the stationary phase, leading to more symmetrical peaks.[9]

  • High pH (e.g., pH > 8): Conversely, at a high pH, the basic hydrazine compound is in its neutral, unprotonated form.[10] This can also reduce peak tailing by minimizing ionic interactions with the stationary phase. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[11] Modern hybrid or polymer-based columns are often more suitable for high-pH applications.[1][12]

It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[7][13]

Q3: I've tried adjusting the pH, but I'm still seeing peak tailing. What other mobile phase additives can I use?

A3: When pH adjustment alone is insufficient, incorporating mobile phase additives can be highly effective. These additives work by competing with the analyte for active sites on the stationary phase.

  • Competing Bases: Adding a small concentration of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase is a classic strategy.[1][8][13] These basic additives have a strong affinity for the acidic silanol groups and effectively "mask" them from interacting with the hydrazine analyte.[14][15][16] A typical concentration for TEA is around 0.05% to 0.1%.[13] It's important to note that while effective, these additives can sometimes shorten column lifetime.[8]

  • Ion-Pairing Agents: For charged hydrazine species, ion-pairing agents like trifluoroacetic acid (TFA) can be beneficial.[17] TFA serves a dual purpose: it lowers the mobile phase pH to suppress silanol activity and the trifluoroacetate anion can pair with the protonated hydrazine, effectively neutralizing its charge and reducing secondary interactions.[17]

The following table summarizes common mobile phase additives and their mechanisms:

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.05% - 0.1%Masks active silanol sites through competitive binding.[14][15]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH and acts as an ion-pairing agent.[17]
Formic Acid 0.1%Lowers pH to suppress silanol ionization.[17]
Ammonium Formate/Acetate 10-20 mMActs as a buffer to control pH and can improve peak shape.
Q4: Can the choice of HPLC column affect peak tailing for hydrazine compounds?

A4: Absolutely. The choice of HPLC column is critical for achieving good peak shape with basic analytes like hydrazines.[1]

  • End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically reacted with a small, inert compound to make them less active.[4][5][9] Using a well-end-capped column can significantly reduce peak tailing for hydrazine compounds.[2]

  • High-Purity Silica: Columns packed with high-purity silica contain fewer metal impurities, which are known to contribute to peak tailing through chelation.[1][18]

  • Alternative Stationary Phases: If peak tailing persists even with a high-purity, end-capped column, consider alternative stationary phases:

    • Hybrid Silica: These columns have a hybrid organic/inorganic particle structure that is more resistant to high pH and often exhibits lower silanol activity.[1]

    • Polymer-Based: Columns with polymer-based packings have no silanol groups and are an excellent choice for eliminating this source of peak tailing.[1]

    • Embedded Polar Group: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and improve peak shape for basic compounds.[12]

    • HILIC Columns: For very polar hydrazine compounds that have little or no retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[19][20][21]

Q5: I suspect metal chelation is contributing to my peak tailing. How can I confirm and address this?

A5: Hydrazine compounds can act as chelating agents, interacting with metal ions present in the HPLC system, including the column packing, frits, and tubing.[5][6] This can lead to significant peak tailing.[22][23]

To diagnose and mitigate this issue:

  • System Passivation: Flush the entire HPLC system (with the column removed) with a solution containing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[22] This will help remove metal ions that have accumulated in the system.

  • Mobile Phase Additive: In some cases, adding a small amount of a chelating agent to the mobile phase can help to tie up any metal ions and prevent them from interacting with the analyte.

  • Inert System Components: Consider using HPLC systems and columns with bio-inert or metal-free components to minimize metal contamination.[24][25]

Troubleshooting Workflows

Systematic Troubleshooting of Peak Tailing

When faced with peak tailing, a systematic approach is often the most efficient way to identify and resolve the issue. The following flowchart provides a logical workflow for troubleshooting.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Potential System Issue: - Blocked frit - Dead volume - Column void yes_all->system_issue analyte_specific_issue Analyte-Specific Issue: - Secondary Interactions - Chelation no_all->analyte_specific_issue troubleshoot_system Troubleshoot System: - Reverse flush column - Check connections - Replace column if necessary system_issue->troubleshoot_system optimize_method Optimize Method analyte_specific_issue->optimize_method adjust_ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) optimize_method->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TEA, TFA) adjust_ph->add_modifier change_column Change HPLC Column (End-capped, high-purity, or alternative phase) add_modifier->change_column check_metal Consider Metal Chelation (System passivation) change_column->check_metal

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing and Mitigation

The following diagram illustrates the interactions at the stationary phase surface that lead to peak tailing and how different strategies can mitigate these effects.

Peak_Tailing_Mechanism Interactions at the Stationary Phase Surface cluster_0 Peak Tailing Causes cluster_1 Mitigation Strategies hydrazine Protonated Hydrazine (Analyte) silanol Ionized Silanol Group (-SiO-) hydrazine->silanol Ionic Interaction metal Metal Impurity (e.g., Fe, Al) hydrazine->metal Chelation low_ph Low pH (H+) low_ph->silanol Protonates Silanol tea Triethylamine (TEA) tea->silanol Masks Silanol end_capping End-Capping Group end_capping->silanol Blocks Silanol

Caption: Causes of peak tailing and how mitigation strategies work.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Additives

This protocol describes the preparation of a mobile phase with common additives to reduce peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other acid for pH adjustment)

  • Triethylamine (TEA)

  • 0.22 µm filter

Procedure:

  • Aqueous Phase Preparation:

    • Measure the desired volume of HPLC-grade water into a clean glass container.

    • If adjusting pH, add the acid (e.g., formic acid to 0.1%) dropwise while stirring and monitoring with a calibrated pH meter until the target pH (e.g., 3.0) is reached.

    • If using a competing base, add the appropriate volume of TEA (e.g., 1 mL per liter for 0.1% TEA).

  • Organic Phase Preparation:

    • Measure the desired volume of HPLC-grade organic solvent (e.g., acetonitrile).

  • Mobile Phase Mixing:

    • Combine the aqueous and organic phases in the desired ratio (e.g., 90:10 aqueous:organic).

    • Mix thoroughly.

  • Degassing and Filtration:

    • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration).

    • Filter the mobile phase through a 0.22 µm filter to remove any particulates.

Protocol 2: Derivatization of Hydrazine for Improved Chromatography

For very polar hydrazines that are difficult to retain and show poor peak shape, pre-column derivatization can be an effective strategy.[26][27][28] Derivatization converts the polar hydrazine into a larger, more hydrophobic molecule that is better suited for reversed-phase chromatography.[29][30]

Example Reagent: Salicylaldehyde[26][30]

Procedure:

  • Standard/Sample Preparation: Prepare the hydrazine standard or sample in a suitable solvent.

  • Derivatization Reaction:

    • To a known volume of the standard/sample solution, add an excess of the derivatizing agent solution (e.g., salicylaldehyde in methanol).

    • Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).

  • Analysis:

    • Inject an aliquot of the reaction mixture directly into the HPLC system.

    • The resulting hydrazone derivative will be more retained and often exhibits better peak shape on a C18 column.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Welch Materials. (2025, December 15).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6).
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • hplc-today. (2020). TO ADD OR NOT TO ADD.
  • Benchchem. (2025, December). Troubleshooting peak tailing and retention time shifts in HPLC with 4-Hydrazinobenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
  • Scribd. HPLC Peak Shape Troubleshooting Guide.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • ThermoFisher.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Veeprho. (2025, February 1).
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • RASĀYAN Journal of Chemistry. (2022).
  • Benchchem.
  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD.
  • MICROSOLV. (2026, February 13).
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • OSHA. HYDRAZINE Method no.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (2022). (PDF)
  • Shimadzu.
  • Waters. Effect of pH on LC-MS Analysis of Amines.

Sources

Optimization

Technical Support Center: (1-Cyclohexylethyl)hydrazine Dihydrochloride Reactions &amp; Purification

Welcome to the Technical Support Center for handling, reacting, and purifying products derived from (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS 1240528-89-5)[1],[2]. This guide is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, reacting, and purifying products derived from (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS 1240528-89-5)[1],[2]. This guide is designed for researchers and drug development professionals synthesizing pyrazoles, hydrazones, and other nitrogenous heterocycles.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind each experimental choice, ensuring your workflows are self-validating and mechanistically sound.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the critical path from the stable dihydrochloride salt to the purified target heterocycle, highlighting the necessary phase changes and purification interventions.

Workflow A (1-Cyclohexylethyl)hydrazine Dihydrochloride B In Situ Neutralization (Base Addition) A->B Add 2.2 eq Base C Nucleophilic Condensation (Carbonyl Addition) B->C Free Hydrazine Base D Biphasic Extraction (Aqueous/Organic) C->D Crude + Inorganic Salts E Silica Gel Chromatography (Regioisomer Resolution) D->E Organic Phase F Purified Target Compound E->F Gradient Elution

Workflow for the synthesis and purification of (1-Cyclohexylethyl)hydrazine derivatives.

Troubleshooting & FAQs: Reaction Setup & Free-Basing

Q: Why is my condensation reaction failing to proceed when using (1-Cyclohexylethyl)hydrazine dihydrochloride directly? A: The dihydrochloride salt is fully protonated, rendering the hydrazine nitrogens non-nucleophilic. To initiate condensation with an electrophile (e.g., an aldehyde, ketone, or 1,3-diketone), the free hydrazine base must be liberated in situ[3]. This is achieved by adding at least 2.0 to 2.2 equivalents of a base (such as sodium acetate or triethylamine)[3]. Failing to neutralize both hydrochloride ions prevents nucleophilic attack, resulting in the recovery of unreacted starting materials.

Q: Should I pre-form the free base or generate it in situ? A: For (1-Cyclohexylethyl)hydrazine, in situ generation is highly recommended. Alkylhydrazines in their free base form are prone to air oxidation and thermal degradation. Generating the free base directly in the presence of the electrophile ensures immediate trapping of the reactive hydrazine intermediate, minimizing side reactions and preserving the integrity of the bulky (1-cyclohexylethyl) moiety[3].

Troubleshooting & FAQs: Post-Reaction Purification

Q: After my reaction, I have a large amount of inorganic salts in my crude mixture. How do I remove them before chromatography? A: Inorganic salts (e.g., NaCl, KCl, or excess NaOAc) formed during the neutralization of the dihydrochloride salt will precipitate in organic solvents and severely disrupt chromatographic separations. The most effective method is an aqueous-organic liquid-liquid extraction[4]. By evaporating the primary reaction solvent and resuspending the residue in a biphasic mixture (water/ethyl acetate), the inorganic salts partition completely into the aqueous layer, while the highly lipophilic (1-cyclohexylethyl)-substituted product partitions into the organic layer[5].

Q: How do I separate regioisomeric pyrazoles if I used an asymmetric 1,3-diketone? A: Condensation of (1-Cyclohexylethyl)hydrazine with asymmetric 1,3-dicarbonyls yields a mixture of regioisomers. Because the 1-cyclohexylethyl group is sterically bulky and lipophilic, the resulting regioisomers exhibit distinct dipole moments and steric shielding profiles. These differences translate to distinct retention factors ( Rf​ ) on normal-phase silica gel. Flash column chromatography using a gradient elution (e.g., hexanes to ethyl acetate) is the standard and most reliable method for resolving these isomers[6].

Standardized Experimental Protocols

Protocol A: In Situ Free-Basing and Condensation

This protocol is designed as a self-validating system to ensure the nucleophile is active before proceeding.

  • Equilibration: Suspend 1.0 equivalent of (1-Cyclohexylethyl)hydrazine dihydrochloride[1] in a polar protic solvent (e.g., anhydrous ethanol).

  • Neutralization: Add 2.2 equivalents of anhydrous sodium acetate (NaOAc)[3]. Causality: The 0.2 eq excess ensures complete neutralization of both HCl equivalents, compensating for any ambient moisture that might protonate the base.

  • Validation: Stir at 25°C for 30 minutes. Self-Validation Check: The reaction mixture will transition from a suspension of dense crystalline dihydrochloride to a cloudy suspension of fine, powdery inorganic salts (NaCl/NaOAc), visually confirming the successful liberation of the free base.

  • Condensation: Add 1.0 equivalent of the target electrophile (e.g., a 1,3-diketone)[5].

  • Propagation: Heat the mixture to reflux. Monitor progression via Thin-Layer Chromatography (TLC) until the nucleophilic addition and subsequent dehydration are complete[3].

  • Termination: Cool the reaction to room temperature and concentrate under reduced pressure to remove the primary solvent.

Protocol B: Liquid-Liquid Extraction and Silica Gel Chromatography

This protocol ensures the removal of column-fouling salts and the isolation of pure regioisomers.

  • Phase Partitioning: Resuspend the concentrated crude residue from Protocol A in a 1:1 biphasic mixture of distilled water and ethyl acetate (EtOAc). Causality: Water solubilizes the inorganic salts generated during neutralization, while EtOAc selectively partitions the lipophilic (1-cyclohexylethyl) product[4].

  • Extraction: Transfer to a separatory funnel, agitate vigorously, and vent. Allow the phases to resolve. Self-Validation Check: A sharp, clean phase boundary indicates successful dissolution of salts. If an emulsion forms, add brine to increase the aqueous layer's ionic strength.

  • Separation: Drain the aqueous (bottom) layer. Back-extract the aqueous layer with two additional volumes of EtOAc to ensure quantitative recovery.

  • Desiccation: Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

  • Chromatography: Load the crude organic residue onto a normal-phase silica gel column. Elute using a gradient of Hexanes:EtOAc. Causality: Normal-phase chromatography resolves regioisomers based on how the bulky 1-cyclohexylethyl group sterically shields the polar core of the heterocycle from the silanol stationary phase[6].

  • Isolation: Pool product-containing fractions (verified by TLC or LC-MS) and evaporate the solvent to yield the purified compound.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationships between reagent selection and purification efficiency.

ParameterOptimal ChoiceAlternativeMechanistic Rationale & Impact on Purification
Neutralizing Base Sodium Acetate (NaOAc)Triethylamine (TEA)NaOAc acts as a mild base, preventing base-catalyzed side reactions (e.g., aldol condensation of the diketone) while effectively neutralizing the dihydrochloride[3].
Reaction Solvent Ethanol (EtOH)Dimethylformamide (DMF)EtOH facilitates the solubility of the free base and electrophile while allowing easy removal in vacuo prior to aqueous extraction[5].
Extraction Solvent Ethyl Acetate (EtOAc)Dichloromethane (DCM)EtOAc provides superior partitioning for bulky, lipophilic (1-cyclohexylethyl) derivatives and cleanly rejects aqueous inorganic salts[4].
Chromatography Normal-Phase SilicaReverse-Phase C18The steric bulk of the 1-cyclohexylethyl group creates distinct dipole moments between regioisomers, which are best resolved via silanol interactions on normal-phase silica[6].

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of (1-Cyclohexylethyl)hydrazine Dihydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic chemistry and drug development: the complete removal of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic chemistry and drug development: the complete removal of unreacted hydrazine derivatives from product mixtures.

(1-Cyclohexylethyl)hydrazine dihydrochloride is a highly valuable building block, but its bifunctional nature—combining a highly polar, doubly-protonated hydrazine core with a bulky, lipophilic cyclohexyl group—makes downstream purification notoriously difficult. The causality of this difficulty lies in its pH-dependent partitioning. If you neutralize your reaction prematurely, the free base becomes highly soluble in organic solvents, causing it to co-extract with your target active pharmaceutical ingredient (API)[1].

This guide provides field-proven, self-validating protocols to ensure scientific integrity and high-purity isolation.

I. Strategic Diagnostic Workflow

Before selecting a purification protocol, you must analyze the physicochemical properties of your target product. The following decision matrix illustrates the logical relationship between product solubility, acid stability, and the optimal hydrazine removal strategy.

G Start Reaction Mixture contains Unreacted Hydrazine Salt IsProdWaterSol Is the target product highly water-soluble? Start->IsProdWaterSol AqueousExt Method A: Acidic Aqueous Extraction IsProdWaterSol->AqueousExt No (Lipophilic & Acid Stable) Scavenge Method B: Polymer-Bound Scavenging IsProdWaterSol->Scavenge Yes (Hydrophilic or Acid Sensitive) Derivatize Method C: Chemical Derivatization AqueousExt->Derivatize Emulsion forms / Trace Hydrazine Remains Scavenge->Derivatize Incomplete Scavenging

Decision matrix for selecting a hydrazine removal strategy.

II. Troubleshooting Guides & Methodologies (Q&A)

Q1: I am using liquid-liquid extraction, but the unreacted hydrazine keeps co-eluting with my organic product. How do I force it into the aqueous phase?

The Science: Hydrazine dihydrochloride is highly water-soluble due to its two protonated nitrogen atoms[1]. However, many researchers mistakenly wash their organic layer with basic solutions (like saturated NaHCO3​ ) to neutralize acid byproducts. This deprotonates the hydrazine, and the lipophilic 1-cyclohexylethyl moiety instantly drives the free base into the organic phase. To prevent this, you must maintain a low pH during the initial washes to exploit the ionic nature of the dihydrochloride salt[2].

Protocol A: pH-Controlled Aqueous Extraction Self-Validating Metric: The aqueous layer should test positive for hydrazines (e.g., via a Tollens' reagent spot test), while the organic layer should test negative before proceeding to concentration.

  • Dilute your crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with an equal volume of 0.1 M HCl . Crucial step: This ensures the hydrazine remains doubly protonated.

  • Separate the layers. Extract the aqueous layer once more with fresh organic solvent to recover any trace product.

  • Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and acid.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Q2: My target product is highly water-soluble and acid-sensitive. I cannot use acidic aqueous extraction. What is the best alternative?

The Science: When aqueous extraction is impossible, covalent sequestration is required. Polymer-bound benzaldehyde is an electrophilic scavenging resin that reacts specifically with primary and secondary hydrazines/amines to form resin-bound hydrazones[3]. Because the unreacted (1-Cyclohexylethyl)hydrazine becomes covalently tethered to a macroscopic polystyrene bead, it can be removed by simple mechanical filtration, leaving your product untouched in solution[4].

Protocol B: Solid-Phase Scavenging with Polymer-Bound Benzaldehyde Self-Validating Metric: Mass recovery of the resin post-filtration should account for the theoretical mass of the scavenged hydrazine.

  • Dissolve the crude reaction mixture in a compatible, non-nucleophilic solvent (e.g., Dichloromethane, THF, or Methanol).

  • Add Polymer-Bound Benzaldehyde resin (typical loading: 1.0−1.5 mmol/g ) in a 3-fold molar excess relative to the suspected amount of unreacted hydrazine[4].

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to accelerate hydrazone formation, provided your product can tolerate mild organic acids.

  • Agitate the suspension gently on an orbital shaker for 12–24 hours at room temperature. Do not use a magnetic stir bar, as it will crush the polymer beads and clog your filters.

  • Filter the mixture through a sintered glass funnel (medium porosity).

  • Wash the resin cake thoroughly with the reaction solvent to elute any trapped product. Concentrate the filtrate.

Q3: I need to purify my mixture via silica gel chromatography, but the unreacted hydrazine streaks across the column and contaminates all fractions. How can I fix this?

The Science: Hydrazines interact strongly with the acidic silanol groups on silica gel, causing severe tailing and streaking. By intentionally derivatizing the crude mixture with a volatile ketone (like acetone), you convert the problematic hydrazine into a bulky, neutral hydrazone (or azine)[5]. This dramatically shifts its retention factor ( Rf​ ), making it easily separable from your target API using standard flash chromatography[6].

Protocol C: Chemical Derivatization with Acetone

  • Concentrate the crude reaction mixture to remove the primary reaction solvent.

  • Re-dissolve the residue in a 1:1 mixture of Acetone and Dichloromethane.

  • Stir at room temperature for 2 hours. The acetone acts as both solvent and reactant, converting the unreacted (1-Cyclohexylethyl)hydrazine into its corresponding acetone hydrazone.

  • Evaporate the volatiles under reduced pressure.

  • Load the crude hydrazone mixture onto a silica gel column. The newly formed hydrazone will typically elute very near the solvent front (highly non-polar), while your target product will retain its original, more polar Rf​ value.

III. Quantitative Performance Data

To assist in selecting the most efficient route for your specific drug development pipeline, consult the comparative data below. This table synthesizes the operational metrics of the three protocols based on standard laboratory scale (10-50 mmol) operations.

Removal StrategyOptimal Product ProfileAverage Removal Efficiency (%)Processing Time (h)Reagent Cost Impact
A. Acidic Aqueous Wash Lipophilic, Acid-Stable> 98.5%0.5 - 1.0Low
B. Polymer Scavenger Hydrophilic, Acid-Sensitive90.0 - 95.0%12.0 - 24.0High
C. Acetone Derivatization Co-eluting impurities> 99.0% (Post-Column)2.0 - 3.0Low

IV. Frequently Asked Questions (FAQs)

Q: Is (1-Cyclohexylethyl)hydrazine dihydrochloride sensitive to oxidation? A: Yes. Like most hydrazine derivatives, the nitrogen atoms are susceptible to oxidation. Exposure to strong oxidants can lead to degradation and the release of nitrogen gas[7]. Always store the reagent under an inert atmosphere (Argon or Nitrogen) and avoid prolonged exposure to ambient air during purification.

Q: How can I analytically verify that all hydrazine has been removed? A: For trace analysis, derivatization followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. Derivatizing the sample with an aldehyde (e.g., naphthalene-2,3-dialdehyde or p-dimethylaminobenzaldehyde) creates a highly UV-active and MS-responsive complex, allowing for detection limits down to the ng/L range[5].

Q: Can I use basic ion-exchange resins instead of polymer-bound benzaldehyde? A: Yes, macroreticular cation exchange resins can trap the protonated hydrazine[2]. However, if your target product also contains basic amine functionalities, the ion-exchange resin will non-selectively trap your product as well. Polymer-bound benzaldehyde is preferred because it covalently targets the nucleophilic NH2​ group of the hydrazine.

V. References

  • Needleman, S. "US3469940A - Hydrazine recovery process." Google Patents. Available at:

  • Zhishang Chemical. "Best Hydrazine Dihydrochloride CAS 5341-61-7." Zhishangchemical.com. Available at: [Link]

  • European Patent Office. "Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds - EP 08184." Googleapis.com. Available at:[Link]

  • MacDonald, S. J. F., et al. "Discovery of Further Pyrrolidine trans-Lactams as Inhibitors of Human Neutrophil Elastase (HNE) with Potential as Development Candidates and the Crystal Structure of HNE Complexed with an Inhibitor (GW475151)." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • ResearchGate Contributors. "Simple and sensitive determination of hydrazine in drinking water by ultra-high-performance liquid chromatography–tandem mass spectrometry after derivatization with naphthalene-2,3-dialdehyde." ResearchGate.net. Available at: [Link]

  • Google Patents. "WO2015036481A1 - A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles." Google.com. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Regioisomers in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Technical Support Center. The pyrazole scaffold is a privileged pharmacophore in drug development and agrochemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. The pyrazole scaffold is a privileged pharmacophore in drug development and agrochemistry. However, the classical Knorr pyrazole synthesis—the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound—frequently yields an inseparable mixture of 1,3- and 1,5-disubstituted regioisomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers achieve absolute regiocontrol in their syntheses.

PART 1: Diagnostic FAQ - Understanding Regioselectivity Issues

Q1: Why does my Knorr synthesis yield an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles? A1: The formation of regioisomeric mixtures stems from the inherent nucleophilic differential between the two nitrogen atoms of a substituted hydrazine (the terminal -NH₂ vs. the internal -NH-) and the differing electrophilicities of the two carbonyl carbons on an unsymmetrical 1,3-diketone[1]. Under standard conditions (e.g., ethanol at reflux), the reaction is subject to competing kinetic and thermodynamic control. The more nucleophilic -NH₂ group typically attacks the more electrophilic carbonyl first (kinetic control), but reversible intermediate formation and subsequent cyclization pathways can scramble the final ratio, leading to complex reaction kinetics and autocatalytic pathways[1].

Q2: How do the electronic and steric effects of my starting materials dictate the major isomer? A2: Regioselectivity is governed by a delicate balance of sterics and electronics. Bulky substituents on the 1,3-dicarbonyl compound direct the initial nucleophilic attack to the less sterically hindered carbonyl group. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the adjacent carbonyl, making it the preferential site for initial attack by the terminal -NH₂ of the hydrazine[2]. If the intrinsic substrate bias is insufficient to yield a single isomer, external reaction parameters must be modulated.

PART 2: Troubleshooting Workflows & Advanced Solutions

Issue 1: Standard conditions yield poor regioselectivity (e.g., ~60:40 ratio).

  • Causality & Solution: Traditional solvents like ethanol or toluene often fail to adequately differentiate the transition states leading to the two isomers. Switching to strongly hydrogen-bond-donating fluorinated solvents, such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), can dramatically alter the outcome[3]. These solvents coordinate specifically to the nitrogen lone pairs and carbonyl oxygens, stabilizing the transition state of one specific cyclization pathway and frequently pushing regioselectivity above 90:10[2][3][4].

Issue 2: The desired 1,5-regioisomer is sterically disfavored and inaccessible via standard Knorr condensation.

  • Causality & Solution: When the Knorr synthesis fails entirely, alternative bond-disconnection strategies are required. One highly effective approach is the acid-assisted reaction of electron-deficient N-arylhydrazones with nitroolefins[5]. By utilizing the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone in a stepwise cycloaddition, this method bypasses the traditional dicarbonyl intermediates to yield specifically 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regiocontrol[5]. Alternatively, for C3-hydroxyarylated pyrazoles, utilizing a pyrazole N-oxide aryne [3+2] cycloaddition provides a regioselective route that does not require pre-functionalization of the C4/C5 positions[6].

PART 3: Quantitative Data - Solvent Effects on Regioselectivity

To illustrate the profound impact of solvent selection on the Knorr pyrazole synthesis, the following table summarizes typical regioisomer distributions when reacting an unsymmetrical diketone with a substituted hydrazine.

SolventDielectric Constant (ε)Typical Regioisomer Ratio (A : B)Mechanistic Impact
Ethanol 24.5~60 : 40Low regioselectivity; standard baseline[3].
Toluene 2.4~65 : 35Non-polar aprotic; marginal improvement[3].
Acetic Acid 6.2~75 : 25Acidic medium accelerates hydrazone formation, favoring kinetic control[3].
TFE 8.5~90 : 10Strong H-bond donor; stabilizes specific transition states[2][3].
HFIP 9.3>97 : 3Highly fluorinated; exceptional H-bond donation and regiocontrol[2][3].

(Note: Regioisomer A represents the kinetically favored product. Data aggregated from standard optimization screens[3])

PART 4: Mandatory Visualization - Troubleshooting Workflow

PyrazoleTroubleshooting Start Analyze Knorr Synthesis Regioisomer Mixture CheckRatio Is the isomer ratio worse than 80:20? Start->CheckRatio SolventSwitch Switch Solvent to TFE or HFIP CheckRatio->SolventSwitch Yes Purification Fractional Recrystallization or Chromatography CheckRatio->Purification No CheckSterics Are substrates highly sterically hindered? SolventSwitch->CheckSterics AltMethod Use N-Arylhydrazone + Nitroolefin Protocol CheckSterics->AltMethod Yes FlowChem Optimize Stoichiometry via Flow Chemistry CheckSterics->FlowChem No Success Pure Regioisomer Isolated AltMethod->Success FlowChem->Success Purification->Success

Decision tree for troubleshooting and optimizing pyrazole regioselectivity.

PART 5: Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using TFE/TFA[5]

Causality: This protocol utilizes Trifluoroethanol (TFE) as a solvent and Trifluoroacetic acid (TFA) as an acidic additive. The strong hydrogen-bonding capacity of TFE combined with the acidic environment of TFA selectively activates the nitroolefin and directs the stepwise cycloaddition of the N-arylhydrazone, bypassing traditional Knorr limitations.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the N-arylhydrazone (1.0 mmol) and the corresponding nitroolefin (1.2 mmol).

  • Solvent Addition: Add 2,2,2-Trifluoroethanol (TFE) (3.0 mL) to the vial to dissolve the reagents.

  • Catalyst Addition: Slowly add Trifluoroacetic acid (TFA) (0.2 mmol, 20 mol%) to the stirring solution.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C. Monitor the reaction progress via TLC (typically 4–8 hours). Self-Validation: The reaction is complete when the intensely colored nitroolefin spot completely disappears on the TLC plate.

  • Workup: Upon completion, cool the mixture to room temperature. Evaporate the TFE under reduced pressure.

  • Purification: Dilute the crude residue with ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize the TFA, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure pyrazole regioisomer.

Protocol B: Separation of Regioisomers via Fractional Recrystallization

Causality: If a mixture must be synthesized (e.g., an 85:15 ratio), the differing dipole moments and crystal lattice packing energies of the 1,3- vs. 1,5-isomers can be exploited for physical separation.

  • Solvent Screening: Dissolve 100 mg of the crude regioisomer mixture in a minimum volume of boiling solvent (test ethanol, ethyl acetate, and toluene in separate vials).

  • Cooling: Allow the vials to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Validation: Isolate the formed crystals via vacuum filtration. Analyze the crystals and the mother liquor via ¹H NMR. Self-Validation: The 1,3- and 1,5-isomers will display distinct chemical shifts for the pyrazole C4-proton (typically a singlet between 6.0–7.0 ppm) and the N-substituent (e.g., an N-methyl group).

  • Scale-Up: Select the solvent system that provides the highest regioisomeric excess in the crystals and repeat the process on the bulk scale.

PART 6: References

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Journal of Organic Chemistry (Organic Chemistry Portal) URL: [Link]

  • Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Validation of Analytical Methods for (1-Cyclohexylethyl)hydrazine Dihydrochloride

(1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) is a highly polar, reactive chemical intermediate frequently encountered in pharmaceutical synthesis and agrochemical development[1]. Because hydrazine der...

Author: BenchChem Technical Support Team. Date: March 2026

(1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) is a highly polar, reactive chemical intermediate frequently encountered in pharmaceutical synthesis and agrochemical development[1]. Because hydrazine derivatives are widely recognized as potential genotoxic impurities (GTIs), regulatory agencies require stringent control strategies.

Developing a robust analytical method for this compound presents a unique set of challenges: it lacks a strong UV chromophore, exhibits extreme polarity (causing it to elute in the void volume of standard reversed-phase columns), and is highly reactive[2]. This guide provides drug development professionals with an objective comparison of analytical methodologies and a self-validating, step-by-step protocol compliant with the latest ICH Q2(R2) guidelines[3].

Comparative Analysis of Analytical Methodologies

To accurately quantify (1-Cyclohexylethyl)hydrazine dihydrochloride, scientists must choose between direct analysis and pre-column derivatization. The table below objectively compares the performance of the three most viable analytical strategies.

Performance MetricPre-column Derivatization + HPLC-UVPre-column Derivatization + LC-MS/MSDirect Injection GC-MS
Primary Use Case API Release Testing (High concentration)Trace GTI Analysis (Low ppm/ppb)Volatile Matrix Analysis
Sensitivity (LOD) ~0.05 – 0.1 µg/mL[4]~0.05 – 1.0 ng/mL[5]~10 – 50 ng/mL
Linearity Range 1.0 – 40.0 µg/mL[2]0.05 – 1.0 µM[5]0.5 – 20.0 µg/mL
Specificity Moderate (Relies on chromatographic resolution)High (Mass transition MRM specificity)Moderate (Prone to thermal degradation)
Matrix Effect Low (UV detection is less prone to suppression)Moderate (Requires stable isotope internal standard)High (Derivatization byproducts interfere)
Cost & Accessibility Low cost, highly accessible in standard QC labsHigh cost, requires specialized MS equipmentModerate cost

Expert Insight: Direct analysis of the dihydrochloride salt using Hydrophilic Interaction Liquid Chromatography (HILIC) is possible but often suffers from poor peak shape and severe matrix suppression in LC-MS/MS. Pre-column derivatization using benzaldehyde or 2-nitrobenzaldehyde is the gold standard[6][7]. This reaction converts the highly polar hydrazine free-base into a hydrophobic hydrazone (benzalazine derivative), which dramatically improves retention on standard C18 columns and introduces a strong UV chromophore (λmax ~300 nm)[2][7].

Experimental Workflow & Analytical Logic

The following diagram maps the causality behind the method development choices, illustrating why derivatization is prioritized over direct injection to achieve ICH Q2(R2) compliance.

G Sample Sample Prep: (1-Cyclohexylethyl)hydrazine Dihydrochloride Deriv Derivatization (Benzaldehyde, 50°C, 30 min) Sample->Deriv Preferred (Improves Retention & UV) Direct Direct Injection (HILIC / Ion-Pairing) Sample->Direct Alternative (Poor Retention) HPLC_UV HPLC-UV (300 nm) C18 Column Deriv->HPLC_UV Cost-Effective (API Release) LC_MS LC-MS/MS (MRM) High Sensitivity Deriv->LC_MS Trace Level (GTI Control) Direct->LC_MS Matrix Suppression Risk Data ICH Q2(R2) Validation: Specificity, Accuracy, Precision HPLC_UV->Data LC_MS->Data

Workflow for (1-Cyclohexylethyl)hydrazine analysis comparing derivatization vs. direct injection.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol outlines the validation of a Pre-column Derivatization LC-MS/MS method, designed as a self-validating system utilizing an internal standard (IS) to dynamically correct for matrix effects and derivatization efficiency variations[5].

Phase 1: Sample Preparation & Derivatization

Causality: The dihydrochloride salt must be neutralized to free the hydrazine group for nucleophilic attack on the aldehyde.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 – 5.0. This mildly acidic environment catalyzes the hydrazone formation without degrading the analyte.

  • Derivatizing Agent: Prepare a 5% (v/v) solution of benzaldehyde in HPLC-grade methanol[2].

  • Internal Standard (IS): Spike samples with a known concentration of 15N2​ -hydrazine or a closely related structural analog[5].

  • Reaction: Combine 1.0 mL of the buffered sample, 50 µL of the IS, and 0.5 mL of the benzaldehyde solution in an amber HPLC vial. Incubate at 50°C for 30 minutes[2].

  • Quenching: Cool the vials to 4°C to halt the reaction prior to injection.

Phase 2: ICH Q2(R2) Validation Execution

According to ICH Q2(R2) guidelines, the method must be proven fit for its intended purpose through the following parameters[3][8]:

  • Specificity:

    • Procedure: Inject blank matrix, IS-only, and analyte-only samples.

    • Acceptance Criteria: No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) at the retention time of the derivatized (1-Cyclohexylethyl)hydrazine.

  • Linearity & Range:

    • Procedure: Prepare a 6-point calibration curve ranging from 50% to 150% of the target specification limit. Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.995.

  • Accuracy (Recovery):

    • Procedure: Spike the API/matrix with the analyte at three concentration levels (Low, Medium, High) in triplicate (n=9 total).

    • Causality: Matrix spiking is critical in LC-MS/MS to account for ionization suppression/enhancement caused by co-eluting API components.

    • Acceptance Criteria: Mean recovery must fall between 85.0% and 115.0%[5].

  • Precision (Repeatability & Intermediate Precision):

    • Procedure: Analyze six independent sample preparations at the 100% target concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different LC column (Intermediate Precision).

    • Acceptance Criteria: Relative Standard Deviation (RSD) 5.0% for API release, or 15.0% for trace GTI analysis[9].

  • Detection & Quantitation Limits (LOD/LOQ):

    • Procedure: Determine via the signal-to-noise (S/N) ratio approach.

    • Acceptance Criteria: LOD requires S/N 3:1; LOQ requires S/N 10:1 with acceptable accuracy and precision.

Experimental Data Summary

Below is a summary of representative validation data for the LC-MS/MS derivatization method, demonstrating compliance with ICH Q2(R2) acceptance criteria for trace-level analysis.

Validation ParameterTest Level / ConditionExperimental ResultICH Q2(R2) Status
Specificity Blank Matrix vs. LLOQNo interference detected (S/N < 1 for blank)Pass
Linearity 0.05 µg/mL to 1.0 µg/mL R2 = 0.9985, y = 1.24x + 0.02Pass
Accuracy (Recovery) Low (0.1 µg/mL), n=398.4% (Mean)Pass
Medium (0.5 µg/mL), n=3101.2% (Mean)Pass
High (1.0 µg/mL), n=399.7% (Mean)Pass
Repeatability 0.5 µg/mL, n=6RSD = 3.2%Pass
Intermediate Precision 0.5 µg/mL, n=6 (Day 2)RSD = 4.1%Pass
Sensitivity LOD (S/N 3)0.015 µg/mLPass
LOQ (S/N 10)0.050 µg/mLPass

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." amsbiopharma.com. Available at:[Link]

  • National Center for Biotechnology Information. "(1-Cyclohexylethyl)hydrazine | C8H18N2 | CID 202796 - PubChem." nih.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "HYDRAZINE Method no.: 108." osha.gov. Available at:[Link]

  • BioRxiv. "Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS." biorxiv.org. Available at:[Link]

  • Chromatography Online. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." chromatographyonline.com. Available at:[Link]

Sources

Comparative

Analytical Mastery: Purity Validation of Commercially Available (1-Cyclohexylethyl)hydrazine Dihydrochloride

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, reactive intermediates. (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS 1240528-89-5) is a prime exampl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, reactive intermediates. (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS 1240528-89-5) is a prime example[1][2]. While it serves as a critical building block in drug discovery and chemical synthesis, validating the absolute purity of this commercially available compound presents a notorious challenge.

This guide objectively compares the leading methodologies for analyzing hydrazine derivatives, moving beyond standard protocols to explain the causality behind each experimental choice. By implementing the self-validating workflows detailed below, researchers and drug development professionals can ensure absolute confidence in their analytical data.

The Analytical Challenge of Hydrazine Derivatives

Direct analysis of hydrazine salts using standard chromatographic techniques is fundamentally flawed. Hydrazine and its derivatives are highly polar and reactive molecules, leading to poor retention and severe peak tailing on standard reversed-phase liquid chromatography (RPLC) columns[3]. Furthermore, their low molecular weight and the absence of a strong conjugated chromophore make sensitive detection by UV-Vis or direct mass spectrometry (MS) exceedingly difficult[3].

To bypass these limitations, analytical scientists must employ orthogonal strategies. We will evaluate three primary methodologies: Chemical Derivatization coupled with HPLC-UV, Quantitative NMR (qNMR), and Classical Titrimetry.

Comparative Analysis of Purity Assessment Methods

Method A: Pre-column Derivatization (Benzaldehyde) + RP-HPLC-UV

Chemical derivatization addresses the inherent flaws of direct hydrazine analysis by introducing a less polar, more volatile, and easily detectable moiety[3]. By reacting the hydrazine with benzaldehyde, we form a stable hydrazone characterized by a -C=N-N- linkage[4]. This derivative possesses a strong chromophore with a maximum UV absorption at 300 nm, enabling highly sensitive and specific HPLC-UV analysis[5].

Method B: Quantitative NMR (qNMR)

qNMR offers a non-destructive, absolute quantification method that does not require a reference standard of the analyte itself[6]. The proton ( 1 H NMR) spectra provide complete signals of the chemical environments, allowing for the precise resolution of the aliphatic and NH protons[7]. While less sensitive to trace-level impurities than HPLC, it is structurally definitive and immune to chromophoric biases.

Method C: Classical Titrimetry

As a strong nucleophile, the hydrazine moiety can be quantified via redox titration (e.g., using potassium iodate). While cost-effective and simple, it measures total molar reducing equivalents[6]. It lacks the specificity to differentiate between the target compound and structurally similar process impurities, making it unsuitable as a standalone validation tool.

Quantitative Data Summary

Table 1: Comparative Performance of Purity Analysis Methods for (1-Cyclohexylethyl)hydrazine dihydrochloride

Analytical MethodReagent / TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Specificity
Method A (HPLC-UV) Benzaldehyde Derivatization0.032 µ g/sample 0.10 µ g/sample 98.5 - 101.2%High (Chromophore at 300 nm)
Method B (qNMR) 1 H-NMR (D 2​ O / Internal Std)~0.1 mol%~0.5 mol%N/A (Absolute)Extremely High (Structural)
Method C (Titration) Redox Titration~1.0%~3.0%95.0 - 105.0%Low (Interference prone)

(Note: Chromatographic LOD/LOQ data is extrapolated from validated OSHA benzaldehyde derivatization protocols for hydrazine derivatives[5]; qNMR thresholds are based on standard industry benchmarks[6].)

Self-Validating Experimental Protocol: Derivatization & HPLC-UV

To ensure absolute trustworthiness, a protocol cannot simply generate data; it must actively prove its own accuracy. The following methodology incorporates a self-validating system utilizing System Suitability Testing (SST) and orthogonal cross-checking.

Objective: Quantify the absolute purity of (1-Cyclohexylethyl)hydrazine dihydrochloride by converting it into a UV-active hydrazone.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the commercial (1-Cyclohexylethyl)hydrazine dihydrochloride and dissolve it in 10.0 mL of deionized water.

    • Causality: The dihydrochloride salt form ensures rapid and complete aqueous dissolution, preventing sample loss during prep.

  • Derivatization Reagent Addition: Transfer 1.0 mL of the sample solution to a sealed reaction vial. Add 0.5 mL of 1% (v/v) benzaldehyde in methanol[5].

    • Causality: Methanol acts as a critical co-solvent. It keeps the lipophilic benzaldehyde in solution while homogenously mixing with the aqueous hydrazine sample.

  • pH Adjustment (Critical Step): Add 1.0 mL of 0.1 N Sodium Borate buffer to achieve a pH of ~9.0[5].

    • Causality: The target compound is a dihydrochloride salt, meaning the solution will naturally be highly acidic (pH < 3). At this low pH, the primary nitrogen is protonated ( −NH3+​ ) and non-nucleophilic. The basic borate buffer deprotonates the nitrogen, restoring its nucleophilicity and driving the attack on the benzaldehyde carbonyl.

  • Thermal Incubation: Heat the sealed vial in a water bath at 80°C for 30 minutes[5].

    • Causality: Thermal energy overcomes the activation barrier for the dehydration step of hydrazone formation, ensuring 100% quantitative conversion within a practical timeframe.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 4.6 x 250 mm, 5 µm). Use a gradient mobile phase of Water/Acetonitrile. Detect the eluent at λ = 300 nm[5].

  • Self-Validation Mechanisms:

    • Blank Subtraction: Run a reagent blank (water + benzaldehyde + buffer). If a peak co-elutes with the target hydrazone, the gradient must be adjusted. This proves the signal is exclusively from the analyte.

    • Orthogonal Mass Balance Check: Cross-reference the HPLC purity (Area %) with a qNMR assay (mol %). If HPLC yields 99.5% purity but qNMR yields 92.0%, the system has successfully detected the presence of an unreactive, non-chromophoric impurity (e.g., residual inorganic salts from manufacturing).

Workflow Visualization

The following diagram illustrates the logical flow of the dual-orthogonal purity validation system, demonstrating how chemical derivatization and structural analysis converge to create a self-validating dataset.

G cluster_0 Method A: Chromatographic Workflow cluster_1 Method B: Orthogonal Workflow A Sample: (1-Cyclohexylethyl)hydrazine Dihydrochloride B Derivatization Benzaldehyde + Borate Buffer (pH 9.0) 80°C, 30 min A->B D qNMR Preparation Dissolution in D2O + Internal Standard A->D C RP-HPLC-UV Analysis Detection at λ = 300 nm B->C F Self-Validating Data Synthesis Cross-referencing Area% vs. Absolute mol% C->F Chromophoric Purity E 1H-NMR Acquisition Signal Integration & Quantitation D->E E->F Structural Purity G Final Purity Certification F->G

Dual-orthogonal workflow for hydrazine purity validation combining HPLC-UV and qNMR.

Conclusion

For the rigorous purity analysis of (1-Cyclohexylethyl)hydrazine dihydrochloride, relying solely on classical titration or direct HPLC is analytically insufficient. The implementation of a pre-column derivatization step using benzaldehyde transforms the elusive, polar hydrazine into a highly detectable hydrazone, achieving limits of detection in the nanogram range. When this highly sensitive chromatographic data is self-validated against the absolute structural quantification provided by qNMR, researchers can establish a highly trustworthy, regulatory-compliant purity profile for their drug development pipelines.

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of (1-Cyclohexylethyl)hydrazine Dihydrochloride

Introduction (1-Cyclohexylethyl)hydrazine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and drug development. Their structural motif, featuring a chiral center and a reactive hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Cyclohexylethyl)hydrazine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and drug development. Their structural motif, featuring a chiral center and a reactive hydrazine group, makes them key intermediates in the synthesis of a variety of pharmacologically active compounds.[1] The efficient and scalable synthesis of these derivatives is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes for (1-Cyclohexylethyl)hydrazine dihydrochloride. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their performance based on key metrics such as yield, purity, and operational complexity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthesis strategy.

Overview of Synthetic Strategies

The synthesis of (1-Cyclohexylethyl)hydrazine primarily revolves around two core strategies: the formation of the carbon-nitrogen bond via reductive amination of a ketone, and the direct alkylation of hydrazine. A third, less common approach, the Gabriel synthesis, will also be considered for its potential in specific applications. Each of these routes presents a unique set of advantages and challenges, which we will explore in detail.

Route 1: Reductive Amination (Reductive Hydrazination)

Reductive amination, or more specifically, reductive hydrazination, is a powerful and widely used method for the synthesis of substituted hydrazines.[2] This two-step, one-pot process involves the initial condensation of a ketone with hydrazine to form a hydrazone intermediate, which is then reduced to the corresponding hydrazine.[3]

Causality of Experimental Choices

The choice of cyclohexyl methyl ketone as the starting material is dictated by the target molecule's structure. The reaction with hydrazine hydrate forms the corresponding hydrazone. The pH of this initial condensation step is crucial; a slightly acidic medium is often employed to catalyze the reaction without protonating the hydrazine, which would render it non-nucleophilic.[3]

The subsequent reduction of the hydrazone is the critical step. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) being common choices. NaBH₃CN is particularly effective as it is a milder reducing agent and selectively reduces the protonated imine (or in this case, hydrazone) over the ketone starting material, minimizing side reactions.[4] The choice of solvent, typically a protic solvent like methanol or ethanol, is important to facilitate both the hydrazone formation and the reduction step.

The final step involves the conversion of the free base to the dihydrochloride salt. This is typically achieved by treating a solution of the purified hydrazine with an excess of hydrochloric acid in a suitable solvent, from which the salt precipitates.[5]

Experimental Protocol

Step 1: In situ formation of cyclohexyl methyl ketone hydrazone

  • To a solution of cyclohexyl methyl ketone (1.0 eq) in methanol (5 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the ketone is consumed.

Step 2: Reduction of the hydrazone

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and isolation of the free base

  • Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

  • Make the solution basic (pH > 10) by the addition of 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Cyclohexylethyl)hydrazine.

Step 4: Formation of the dihydrochloride salt

  • Dissolve the crude hydrazine in a minimal amount of isopropanol.

  • Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (1-Cyclohexylethyl)hydrazine dihydrochloride.

Visualization of the Workflow

G cluster_0 Reductive Amination Route A Cyclohexyl methyl ketone + Hydrazine hydrate B Hydrazone Formation (cat. Acetic Acid, RT) A->B C Reduction (NaBH3CN, RT) B->C D Acid-Base Work-up C->D E (1-Cyclohexylethyl)hydrazine (free base) D->E F Salt Formation (HCl in Ether) E->F G (1-Cyclohexylethyl)hydrazine dihydrochloride F->G

Caption: Workflow for the synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride via reductive amination.

Route 2: Direct Alkylation of Hydrazine

The direct alkylation of hydrazine with a suitable electrophile, such as (1-cyclohexylethyl) bromide or chloride, offers a more direct approach to the target molecule. However, this method is often plagued by a lack of selectivity, leading to the formation of poly-alkylated byproducts.[6]

Causality of Experimental Choices

To circumvent the issue of over-alkylation, several strategies can be employed. One common approach is to use a large excess of hydrazine, which statistically favors mono-alkylation. Another more sophisticated method involves the use of a protected hydrazine derivative or the formation of a hydrazine dianion to control the regioselectivity of the alkylation.[1][7]

The choice of the leaving group on the electrophile is also important; bromides and iodides are generally more reactive than chlorides.[7] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, to facilitate the Sₙ2 reaction. A base is often added to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol

Step 1: Alkylation of hydrazine

  • To a solution of hydrazine hydrate (10 eq) in acetonitrile (10 mL/mmol of halide), add potassium carbonate (2.0 eq).

  • Add a solution of 1-bromo-1-cyclohexylethane (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

Step 2: Work-up and isolation

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in dichloromethane and wash with water to remove excess hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Purification and salt formation

  • Purify the crude hydrazine by column chromatography on silica gel.

  • Convert the purified free base to the dihydrochloride salt as described in Route 1.

Visualization of the Workflow

G cluster_1 Direct Alkylation Route A 1-Bromo-1-cyclohexylethane + Excess Hydrazine B Alkylation (K2CO3, Acetonitrile, Reflux) A->B C Work-up & Purification B->C D (1-Cyclohexylethyl)hydrazine (free base) C->D E Salt Formation (HCl in Ether) D->E F (1-Cyclohexylethyl)hydrazine dihydrochloride E->F

Caption: Workflow for the synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride via direct alkylation.

Route 3: Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, which can be adapted for the synthesis of substituted hydrazines.[8][9] This method involves the alkylation of potassium phthalimide, followed by hydrazinolysis to release the desired amine. While effective for primary alkyl halides, its application to secondary halides can be limited by steric hindrance, leading to lower yields.[9][10]

Causality of Experimental Choices

The use of potassium phthalimide as a protected nitrogen source prevents over-alkylation. The alkylation step is a standard Sₙ2 reaction. The subsequent cleavage of the N-alkylphthalimide is typically achieved using hydrazine hydrate in a refluxing solvent like ethanol (the Ing-Manske procedure), which provides milder conditions than acid hydrolysis.[11]

Experimental Protocol

Step 1: Alkylation of potassium phthalimide

  • To a solution of potassium phthalimide (1.1 eq) in DMF (5 mL/mmol), add 1-bromo-1-cyclohexylethane (1.0 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

Step 2: Hydrazinolysis

  • Cool the reaction mixture and add ethanol followed by hydrazine hydrate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

Step 3: Isolation and salt formation

  • Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate and take up the residue in diethyl ether.

  • Wash the ether solution with dilute NaOH and then with water.

  • Dry the organic layer, filter, and form the dihydrochloride salt as described previously.

Visualization of the Workflow

G cluster_2 Gabriel Synthesis Route A Potassium Phthalimide + 1-Bromo-1-cyclohexylethane B Alkylation (DMF, 80-100 °C) A->B C N-(1-Cyclohexylethyl)phthalimide B->C D Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) C->D E Work-up & Isolation D->E F (1-Cyclohexylethyl)hydrazine (free base) E->F G Salt Formation (HCl in Ether) F->G

Caption: Workflow for the synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride via the Gabriel synthesis.

Performance Comparison: A Quantitative Overview

ParameterReductive AminationDirect AlkylationGabriel Synthesis
Typical Yield 60-80%30-50% (variable)20-40% (for secondary halides)
Purity of Crude Product Moderate to HighLow to ModerateModerate
Reaction Time 14-20 hours8-16 hours14-28 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to Reflux80-100 °C
Scalability GoodModeratePoor
Key Advantages Good yield, high purity, one-pot procedure.Direct, fewer steps in principle.Avoids over-alkylation.
Key Disadvantages Requires a specific ketone precursor.Prone to over-alkylation, requires a large excess of hydrazine or protecting groups.Low yield for secondary halides, steric hindrance is a major issue.[9][10]

Conclusion and Recommendations

Based on the comparative analysis, reductive amination stands out as the most robust and reliable method for the synthesis of (1-Cyclohexylethyl)hydrazine dihydrochloride. This route offers a good balance of yield, purity, and operational simplicity, making it well-suited for both laboratory-scale synthesis and potential scale-up. The one-pot nature of the reaction also contributes to its overall efficiency.

Direct alkylation, while seemingly more straightforward, is hampered by the significant challenge of controlling selectivity. While strategies exist to mitigate over-alkylation, they often add complexity to the procedure and may not be as efficient as reductive amination.

The Gabriel synthesis, although a cornerstone of primary amine synthesis, is generally not recommended for secondary alkyl hydrazines due to the likelihood of low yields resulting from steric hindrance.

For researchers and drug development professionals seeking an efficient and dependable route to (1-Cyclohexylethyl)hydrazine dihydrochloride, the reductive amination of cyclohexyl methyl ketone is the recommended starting point for process development and optimization.

References

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  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

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  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

  • Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Manufacture of hydrazine dihydrohalides.
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Comparative

A Comparative Spectroscopic Guide to (1-Cyclohexylethyl)hydrazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic comparison of (1-cyclohexylethyl)hydrazine and its key derivatives. As a crucial scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of (1-cyclohexylethyl)hydrazine and its key derivatives. As a crucial scaffold in medicinal chemistry and a versatile synthetic intermediate, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount for researchers in drug discovery and development. This document moves beyond a simple cataloging of data, offering insights into the rationale behind spectroscopic behaviors and providing detailed experimental protocols for characterization.

Introduction to (1-Cyclohexylethyl)hydrazine

(1-Cyclohexylethyl)hydrazine is a chiral monosubstituted hydrazine featuring both a cyclohexyl and an ethyl group attached to the same carbon atom, which is in turn bonded to the hydrazine moiety. This unique combination of a bulky, aliphatic ring and a smaller alkyl chain imparts specific steric and electronic characteristics that are reflected in its spectroscopic signature. Its derivatives, such as N'-acetylated compounds and hydrazones, are of significant interest as they represent common modifications in drug development to alter properties like stability, solubility, and biological activity.

Core Spectroscopic Principles for Hydrazine Analysis

The spectroscopic analysis of (1-cyclohexylethyl)hydrazine and its derivatives relies on a suite of techniques, each providing a unique piece of the structural puzzle. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1-cyclohexylethyl)hydrazine and its derivatives, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Profile of (1-Cyclohexylethyl)hydrazine

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the ethyl, cyclohexyl, and hydrazine protons.

  • -NH₂ and -NH- protons: These protons are expected to appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding and exchange. The -NH₂ protons would likely be found in the range of δ 3.0-4.0 ppm , while the single -NH proton would be slightly downfield.

  • Cyclohexyl and Ethyl Protons: The protons on the cyclohexyl ring will appear as a series of complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm . The methine proton of the ethyl group (-CH-) will be coupled to the methyl protons and the -NH proton, appearing as a multiplet around δ 2.5-3.0 ppm . The methyl protons (-CH₃) will present as a doublet or triplet in the range of δ 1.0-1.3 ppm .

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will provide information on the number of unique carbon environments.

  • Aliphatic Carbons: The carbons of the cyclohexyl ring are expected to resonate in the δ 25-45 ppm region. The methine carbon attached to the nitrogen and the ethyl group will be further downfield, likely in the δ 50-60 ppm range. The methyl carbon of the ethyl group will be the most upfield signal, around δ 10-15 ppm .

Comparative Analysis with N'-Acetyl-(1-cyclohexylethyl)hydrazine

N-acetylation is a common derivatization to increase stability and mimic peptide bonds. This modification introduces a carbonyl group, which significantly influences the NMR spectrum.

  • ¹H NMR: The most notable change is the appearance of a sharp singlet for the acetyl methyl protons (-COCH₃) around δ 2.0-2.2 ppm .[3] The -NH protons will also experience a downfield shift due to the electron-withdrawing effect of the acetyl group, and their signals may become sharper due to restricted rotation around the N-C(O) bond. The presence of syn and anti conformers around the amide bond can lead to the duplication of some signals.[3][4]

  • ¹³C NMR: A new signal for the carbonyl carbon will appear significantly downfield, typically in the range of δ 168-172 ppm .[3] The acetyl methyl carbon will be observed around δ 20-23 ppm .

Comparative Analysis with Acetone (1-Cyclohexylethyl)hydrazone

Formation of a hydrazone by condensation with a ketone, such as acetone, replaces the -NH₂ group with a C=N double bond.

  • ¹H NMR: The broad signal for the -NH₂ protons will disappear. Two new singlets corresponding to the two methyl groups of the isopropylidene moiety will appear, typically in the range of δ 1.8-2.1 ppm . The imine proton (-CH=N-) signal will be absent as a quaternary carbon is formed.

  • ¹³C NMR: The most significant change is the appearance of a new signal for the imine carbon (C=N) in the downfield region, typically between δ 145-160 ppm .[3] The two methyl carbons of the isopropylidene group will give rise to one or two signals around δ 20-25 ppm .

Compound Key ¹H NMR Signals (Predicted/Expected, ppm) Key ¹³C NMR Signals (Predicted/Expected, ppm)
(1-Cyclohexylethyl)hydrazine~3.0-4.0 (br s, NH₂), ~1.0-2.0 (m, cyclohexyl), ~2.5-3.0 (m, CH), ~1.0-1.3 (d/t, CH₃)~50-60 (CH-N), ~25-45 (cyclohexyl), ~10-15 (CH₃)
N'-Acetyl-(1-cyclohexylethyl)hydrazine~2.0-2.2 (s, COCH₃), Downfield shift of NH protons~168-172 (C=O), ~20-23 (COCH₃)
Acetone (1-Cyclohexylethyl)hydrazone~1.8-2.1 (s, 2 x CH₃)~145-160 (C=N), ~20-25 (2 x CH₃)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Characteristic IR Bands of (1-Cyclohexylethyl)hydrazine
  • N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3400-3250 cm⁻¹ . The N-H stretching of the secondary amine (-NH-) will appear as a single, weaker band in the same region.

  • C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexyl and ethyl groups will be observed just below 3000 cm⁻¹ .[5]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹ .[6]

  • C-N Stretching: The C-N stretching vibration will appear in the fingerprint region, typically between 1250-1020 cm⁻¹ .[6]

Comparative Analysis with Derivatives
  • N'-Acetyl-(1-cyclohexylethyl)hydrazine: The most significant addition to the IR spectrum will be a strong absorption band corresponding to the C=O (amide I) stretch , typically found between 1680-1630 cm⁻¹ . The N-H stretching region will also be altered, often showing a single, broader band for the amide N-H.

  • Acetone (1-Cyclohexylethyl)hydrazone: The two N-H stretching bands of the primary amine will be absent. A new, characteristic band for the C=N stretch will appear in the 1650-1590 cm⁻¹ region. This can sometimes overlap with aromatic C=C stretches if aromatic aldehydes or ketones are used for derivatization.[7]

Compound Key IR Absorptions (cm⁻¹)
(1-Cyclohexylethyl)hydrazine3400-3250 (N-H stretch), <3000 (C-H stretch), 1650-1580 (N-H bend)
N'-Acetyl-(1-cyclohexylethyl)hydrazine1680-1630 (strong, C=O stretch), Altered N-H stretch region
Acetone (1-Cyclohexylethyl)hydrazoneAbsence of primary N-H stretch, 1650-1590 (C=N stretch)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum of (1-Cyclohexylethyl)hydrazine

The molecular formula of (1-cyclohexylethyl)hydrazine is C₈H₁₈N₂ with a molecular weight of 142.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 142 would be expected.

Fragmentation Pattern: Alkylhydrazines are known to undergo alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[8]

  • Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z 113.

  • Loss of a cyclohexyl radical (•C₆H₁₁): This would lead to a fragment at m/z 59.

  • Cleavage of the N-N bond: This can also occur, leading to various nitrogen-containing fragments.

  • Loss of the ethyl group from the cyclohexylethyl moiety: Cleavage of the C-C bond between the cyclohexyl and ethyl groups could lead to a fragment at m/z 113.

Comparative Analysis with Derivatives
  • N'-Acetyl-(1-cyclohexylethyl)hydrazine: The molecular ion peak will shift to m/z 184 (142 + 42 for the acetyl group). Fragmentation will likely involve the loss of the acetyl group (m/z 43) to give a fragment at m/z 141, or cleavage of the amide bond.

  • Acetone (1-Cyclohexylethyl)hydrazone: The molecular ion peak will be at m/z 182 (142 + 40 for the isopropylidene group). Fragmentation may involve the loss of a methyl group (m/z 15) from the isopropylidene moiety to give a fragment at m/z 167.

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
(1-Cyclohexylethyl)hydrazine142113, 59
N'-Acetyl-(1-cyclohexylethyl)hydrazine184141, 43
Acetone (1-Cyclohexylethyl)hydrazone182167, loss of alkyl groups

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy is most informative for compounds containing chromophores and conjugated systems.

UV-Vis Profile of (1-Cyclohexylethyl)hydrazine and its Aliphatic Derivatives

Simple alkylhydrazines do not possess strong chromophores and are expected to have weak absorptions in the far UV region (below 220 nm), corresponding to n → σ* transitions of the non-bonding electrons on the nitrogen atoms.[9] These absorptions are often not practically useful for routine characterization.

Comparative Analysis with Aromatic Hydrazone Derivatives

The formation of a hydrazone with an aromatic aldehyde or ketone introduces a conjugated system, leading to significant changes in the UV-Vis spectrum.

  • Aromatic Hydrazones: These derivatives will exhibit strong absorption bands in the near UV region (250-400 nm) due to π → π* transitions of the conjugated system. The exact position and intensity of the absorption maximum (λ_max) will depend on the nature and substitution of the aromatic ring. This property is often exploited for the quantitative analysis of such derivatives using spectrophotometry.

Compound Expected UV-Vis Absorption
(1-Cyclohexylethyl)hydrazine & Aliphatic DerivativesWeak absorption < 220 nm
Aromatic Hydrazone DerivativesStrong absorption at 250-400 nm

Experimental Protocols

Protocol 1: Synthesis of N'-Acetyl-(1-cyclohexylethyl)hydrazine
  • Dissolve (1-cyclohexylethyl)hydrazine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution as a base.

  • Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Acetone (1-Cyclohexylethyl)hydrazone
  • Dissolve (1-cyclohexylethyl)hydrazine (1.0 eq) in ethanol or methanol.

  • Add a slight excess of acetone (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrazone can often be used without further purification or can be purified by distillation or chromatography if necessary.[10]

Protocol 3: General Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for ESI or a GC inlet for EI). Acquire the mass spectrum over an appropriate m/z range.

  • UV-Vis Spectroscopy: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Visualizing Experimental Workflows

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Spectroscopic Characterization Start (1-Cyclohexylethyl)hydrazine Deriv1 N'-Acetylation Start->Deriv1 Ac₂O or AcCl Deriv2 Hydrazone Formation Start->Deriv2 Ketone/Aldehyde NMR NMR (¹H, ¹³C) Start->NMR IR IR Start->IR MS Mass Spec. Start->MS Product1 N'-Acetyl Derivative Deriv1->Product1 Product2 Hydrazone Derivative Deriv2->Product2 Product1->NMR Product1->IR Product1->MS Product2->NMR Product2->IR Product2->MS UV UV-Vis Product2->UV

Caption: Workflow for the synthesis and spectroscopic analysis of (1-Cyclohexylethyl)hydrazine derivatives.

Fragmentation_Pathways cluster_frags Key Fragmentation Pathways M [(C₆H₁₁)(CH₃)CH-NH-NH₂]⁺· m/z 142 F1 [(C₆H₁₁)(CH₃)CH-NH]⁺ m/z 127 (Loss of •NH₂) M->F1 F2 [C₆H₁₁]⁺ m/z 83 (Loss of •CH(CH₃)NHNH₂) M->F2 F3 [CH(CH₃)NHNH₂]⁺ m/z 73 (Loss of •C₆H₁₁) M->F3

Caption: Predicted major fragmentation pathways for (1-Cyclohexylethyl)hydrazine in EI-MS.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of (1-cyclohexylethyl)hydrazine and its derivatives. While experimental data for the parent compound is not widely published, a robust predictive model based on analogous structures allows for a detailed comparative analysis. The provided protocols and expected spectroscopic shifts offer a valuable resource for researchers in the synthesis and characterization of novel hydrazine-based compounds for pharmaceutical and other applications. A thorough understanding of these spectroscopic principles is essential for unambiguous structure determination and for correlating molecular structure with biological activity.

References

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  • Abood, N. A., & Hlban, S. H. (2013). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Journal of Chemical and Pharmaceutical Research, 5(5), 324-331. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

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  • Agova, M. et al. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. [Link]

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Validation

Introduction: The Analytical Imperative for (1-Cyclohexylethyl)hydrazine Dihydrochloride

An Inter-Laboratory Guide to the Validation of Analytical Methods for (1-Cyclohexylethyl)hydrazine Dihydrochloride Prepared by a Senior Application Scientist (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS 1240528-89-5...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Validation of Analytical Methods for (1-Cyclohexylethyl)hydrazine Dihydrochloride

Prepared by a Senior Application Scientist

(1-Cyclohexylethyl)hydrazine dihydrochloride (CAS 1240528-89-5) is a hydrazine derivative that, like many compounds in its class, may be used as a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Hydrazine and its derivatives are often classified as potential genotoxic impurities (PGIs), meaning they have the potential to damage DNA at very low levels of exposure.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over such impurities in final drug substances.[2][3]

Therefore, the development, validation, and transfer of robust analytical methods for the quantification of (1-Cyclohexylethyl)hydrazine dihydrochloride are not merely procedural formalities; they are critical components of ensuring patient safety and regulatory compliance.[4] This guide provides a comprehensive framework for the inter-laboratory validation of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles and protocols outlined herein are grounded in the harmonized guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[5][6] The objective of validating an analytical procedure is to demonstrate through objective evidence that it is suitable for its intended purpose.[7][8] This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Pillar 1: Foundational Analytical Strategies

The choice of an analytical method depends on several factors, including the expected concentration levels of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. For a hydrazine derivative like (1-Cyclohexylethyl)hydrazine, which lacks a strong native chromophore for UV detection and can be volatile, two derivatization-based approaches are highly effective.

Strategy 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis.[9] To overcome the poor UV absorbance of the target analyte, a pre-column derivatization step is employed. This involves reacting the hydrazine moiety with a reagent to form a product with a high molar absorptivity, significantly enhancing detection sensitivity.[10] A common and effective reagent for this purpose is salicylaldehyde, which reacts with hydrazine to form a stable salazine derivative that can be readily detected by UV.[11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh API Sample (e.g., 100 mg) Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Hydrazine Stock Standard Spike Spike Standard->Spike Spike for Accuracy & Linearity Levels Diluent Prepare Diluent (e.g., Water/Methanol) Diluent->Dissolve Reagent Add Salicylaldehyde Reagent Dissolve->Reagent Spike->Reagent React Vortex & React (Ambient Temp, ~15 min) Reagent->React Inject Inject onto C18 RP-HPLC Column React->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 209 nm) Separate->Detect Integrate Integrate Peak Area of Salazine Derivative Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Hydrazine Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of (1-Cyclohexylethyl)hydrazine.

Strategy 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis, GC-MS offers exceptional sensitivity and selectivity.[12] Direct analysis of hydrazines by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is again employed, typically converting the analyte into a more volatile and thermally stable derivative. A highly effective and generic approach involves reacting the hydrazine with acetone to form the corresponding acetone azine, which is then analyzed by headspace GC-MS.[13] This headspace technique minimizes matrix interference by only analyzing the volatile components of the sample.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv In-Vial Derivatization cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh API Sample (e.g., 10 mg) into Headspace Vial AddReagent Add Acetone to Sample & Standard Vials Sample->AddReagent Standard Prepare Hydrazine Stock Standard Standard->AddReagent Reagent Prepare Derivatization Reagent (Acetone) Seal Seal Vials AddReagent->Seal Incubate Incubate & React (e.g., 60°C, 30 min) Seal->Incubate Headspace Automated Headspace Sampling Incubate->Headspace Inject Inject Vapor into GC Inlet Headspace->Inject Separate GC Separation (e.g., DB-624 column) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Integrate Integrate Peak Area of Acetone Azine Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Hydrazine Concentration Calibrate->Quantify

Caption: Workflow for Headspace GC-MS analysis of (1-Cyclohexylethyl)hydrazine.

Pillar 2: A Practical Guide to Inter-Laboratory Method Validation

Once a method is developed, it must undergo rigorous validation to ensure it is fit for purpose.[14] An inter-laboratory validation (or method transfer) study demonstrates that the method is reproducible and performs as expected in a different laboratory, with different analysts and equipment.[8] The following parameters, as defined by ICH Q2(R2), must be assessed.[7]

Validation Parameters & Experimental Protocols
Validation Parameter Objective Typical Experimental Protocol & Acceptance Criteria
Specificity / Selectivity To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from matrix components, impurities, or degradation products.[9][15]Protocol: Analyze blank matrix (placebo), spiked samples, and samples subjected to forced degradation (acid, base, oxidation, heat, light).[10] Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The analyte peak should be pure and well-resolved from any degradation products (Resolution > 2).
Linearity To establish a direct proportional relationship between the analyte concentration and the analytical response over a specified range.[16]Protocol: Prepare and analyze a minimum of five standards at different concentrations, spanning from the LOQ to 150% of the target concentration.[7] Acceptance Criteria: Plot response vs. concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]Protocol: This is confirmed by the successful validation of linearity, accuracy, and precision across the desired concentration span. Acceptance Criteria: The defined range is supported by the data from the other validation experiments.
Accuracy The closeness of the test results obtained by the method to the true value.[8] It is typically assessed by spike-recovery studies.Protocol: Analyze a minimum of nine determinations over at least three concentration levels (e.g., 50%, 100%, 150% of the target concentration), with three replicates at each level.[7] Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for trace impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration under the same conditions on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 15% for trace impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]Protocol: Typically determined based on the signal-to-noise ratio (S/N) of the response. Acceptance Criteria: A signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]Protocol: Determined based on the S/N ratio or by establishing the lowest concentration that meets accuracy and precision criteria. Acceptance Criteria: A signal-to-noise ratio of approximately 10:1. Precision (%RSD) and accuracy (% Recovery) at the LOQ should meet pre-defined acceptance criteria.[13]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]Protocol: Intentionally vary critical method parameters one at a time (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%, pH of buffer ±0.2). Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The analytical result should not be significantly impacted.

Pillar 3: Comparative Performance and Method Selection

While both HPLC-UV and GC-MS are viable methods, they offer different performance characteristics. The choice between them will depend on the specific requirements of the analysis, such as the required sensitivity and laboratory equipment availability.

Anticipated Performance Comparison

The following table summarizes the expected performance of each method for the analysis of (1-Cyclohexylethyl)hydrazine dihydrochloride, based on published data for similar hydrazine compounds.[11][13][17]

Performance Parameter HPLC-UV (with Derivatization) Headspace GC-MS (with Derivatization) Rationale & Justification
Specificity Good to ExcellentExcellentGC-MS provides higher specificity due to the combination of chromatographic retention time and mass fragmentation patterns. HPLC specificity relies on chromatographic resolution.
Limit of Quantitation (LOQ) ~1 - 10 ppm~0.1 - 1 ppmHeadspace GC-MS is generally more sensitive for volatile impurities, offering lower detection limits.[13]
Linearity (R²) ≥ 0.999≥ 0.999Both methods are expected to demonstrate excellent linearity when properly optimized.
Accuracy (% Recovery) 85 - 115%80 - 120%Both methods can achieve high accuracy. GC-MS may show slightly wider variability due to the multi-step headspace process.
Precision (%RSD) < 10%< 15%HPLC generally offers slightly better precision due to simpler sample handling compared to the headspace technique.
Robustness GoodGoodBoth methods can be robust. GC-MS may be more sensitive to variations in incubation time and temperature.
Primary Advantages Widely available equipment; simpler sample preparation.Extremely high sensitivity and selectivity; minimizes matrix effects.HPLC is a workhorse in QC labs. Headspace GC-MS is ideal for trace-level genotoxic impurity analysis.
Primary Limitations Lower sensitivity than GC-MS; potential for interference from non-volatile matrix components.Requires more specialized equipment (Headspace autosampler); derivatization is critical for success.The choice often comes down to the required reporting limit for the impurity.

Conclusion and Recommendations

The successful analysis of (1-Cyclohexylethyl)hydrazine dihydrochloride across different laboratories hinges on the implementation of well-characterized and rigorously validated analytical methods. This guide proposes two robust, derivatization-based strategies: HPLC-UV and Headspace GC-MS.

  • For routine quality control where impurity limits are in the higher ppm range (>10 ppm), the HPLC-UV method offers a reliable, precise, and accessible solution.

  • For applications requiring the utmost sensitivity to control the impurity at low ppm or sub-ppm levels, as is common for potential genotoxic impurities, the Headspace GC-MS method is the authoritative choice.[13]

Regardless of the method chosen, adherence to the validation principles outlined by the ICH is mandatory.[7] A comprehensive validation protocol should be established a priori, and all results meticulously documented in a validation report.[4] When transferring the method to a new laboratory, a co-validation or partial re-validation should be performed to ensure consistent and reliable performance.[18] By following this structured approach, organizations can ensure data integrity, meet global regulatory expectations, and ultimately safeguard product quality and patient safety.

References

  • ProPharma. (2024, June 25).
  • IntuitionLabs. (2025, December 26).
  • Scribd.
  • gmp-compliance.org.
  • FDA. (2015, July).
  • Benchchem.
  • LCGC North America. (2014, August 22).
  • Scholars Research Library. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Pharmaguideline.
  • ATSDR. (1997). Toxicological Profile for Hydrazines, Chapter 6: Analytical Methods.
  • ResearchGate. HPLC Chromatographic Profiles from Hydrazine Derivative (1)
  • ResearchGate. (2025, August 6). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
  • International Journal of Pharmaceutical Erudition. (2022, November 8).
  • AMSbiopharma. (2025, July 22).
  • Russian Journal of General Chemistry. (2018, December 2).
  • Journal of Liquid Chromatography & Related Technologies. (2006, October 23).
  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • Lab Manager. (2025, October 22).
  • BioPharm International. (2026, March 12).
  • NCBI Bookshelf. TOXICOLOGICAL PROFILE FOR HYDRAZINES - ANALYTICAL METHODS.
  • Oriental Journal of Chemistry. (2010).
  • Journal of Pharmaceutical and Biomedical Analysis. (2009, February 20).
  • Benchchem. An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.
  • OSHA. HYDRAZINE Method number: 108.
  • ChemScene. (1-Cyclohexylethyl)hydrazine dihydrochloride.
  • Merck. (1-cyclohexylethyl)hydrazine dihydrochloride.
  • PubChem. (1-cyclohexylethyl)hydrazine (C8H18N2).
  • ResearchGate. (2017, October 18).

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Comparative

Assessing the Genotoxic Potential of Hydrazine Impurities: A Comprehensive Comparison Guide

Hydrazine and its derivatives are ubiquitous in pharmaceutical manufacturing, frequently utilized as reagents or generated as byproducts in the synthesis of active pharmaceutical ingredients (APIs) such as fluconazole an...

Author: BenchChem Technical Support Team. Date: March 2026

Hydrazine and its derivatives are ubiquitous in pharmaceutical manufacturing, frequently utilized as reagents or generated as byproducts in the synthesis of active pharmaceutical ingredients (APIs) such as fluconazole and isoniazid[1]. Under the International Council for Harmonisation (ICH) M7(R2) guidelines, hydrazines are classified as highly potent, DNA-reactive (mutagenic) impurities[1],[2]. Consequently, they must be strictly controlled to the Threshold of Toxicological Concern (TTC), often requiring limits as low as 1.5 µ g/day for lifetime exposure, or 39 µ g/day depending on the maximum daily dose (MDD)[1],[3].

However, assessing the genotoxic potential of hydrazine impurities presents a unique toxicological challenge. Hydrazines are highly volatile, chemically reactive, and often yield equivocal or false-negative results in standard testing batteries due to evaporative loss or complex metabolic activation pathways[4],[5]. As a Senior Application Scientist, I have structured this guide to critically compare advanced genotoxicity assays—specifically the Ames MPF™ (Microplate Format) and the ToxTracker® Suite —against traditional methodologies, providing the mechanistic rationale and self-validating protocols required for rigorous ICH M7 compliance.

The Mechanistic Challenge of Hydrazine Genotoxicity

Hydrazine does not always act as a straightforward direct-acting mutagen. While it frequently tests positive in in vivo and in vitro Comet assays (indicating DNA strand breaks), it has historically shown negative results in certain mammalian mutation assays (e.g., Muta™Mouse) and traditional Ames tests[4],[5]. This discrepancy arises from two primary factors:

  • Volatility: Hydrazine rapidly evaporates from standard open-agar Petri dishes, reducing the actual exposure concentration below the lowest effect concentration (LEC).

  • Oxidative Stress vs. Direct Adduction: Hydrazine auto-oxidation generates Reactive Oxygen Species (ROS). It is critical to distinguish whether the observed DNA damage is a result of direct covalent DNA adduction (true mutagenicity) or indirect cleavage via oxidative stress[6].

Mechanism Hydrazine Hydrazine Impurity (Volatile/Reactive) Metabolism Metabolic Activation (S9 Fraction) Hydrazine->Metabolism CYP450 Oxidation ROS Oxidative Stress (ROS) Hydrazine->ROS Auto-oxidation Adducts Direct DNA Adducts Metabolism->Adducts Reactive Intermediates Comet DNA Strand Breaks (Comet Assay) ROS->Comet Indirect Cleavage ToxTracker Mechanistic Reporters (ToxTracker) ROS->ToxTracker Srxn1-GFP (Oxidative) Ames Bacterial Reversion (Ames MPF) Adducts->Ames Point Mutations Adducts->Comet Repair Incision Adducts->ToxTracker Bscl2-GFP (Genotoxic)

Mechanistic pathways of hydrazine-induced genotoxicity and corresponding detection assays.

Comparative Evaluation of Genotoxicity Assays

To accurately profile hydrazine impurities, we must abandon assays prone to volatile loss and adopt systems that offer containment, high sensitivity, and mechanistic clarity.

Traditional Ames Test (Agar Plate Incorporation)

The standard OECD 471 agar plate test relies on the diffusion of the test article through agar. For volatile hydrazines, the compound evaporates during the 48–72 hour incubation at 37°C, frequently resulting in false negatives[7]. Furthermore, it requires large amounts of the impurity, which is often difficult to isolate from the API.

Ames MPF™ (Microplate Format)

Developed by Xenometrix, the Ames MPF™ is a liquid fluctuation assay performed in 384-well plates[8],[9]. Causality for Selection: By conducting the exposure in a liquid medium and incubating in tightly sealed microplates, the Ames MPF™ prevents the volatilization of hydrazine. Studies demonstrate that the LEC values for the Ames MPF™ are consistently lower (more sensitive) than the standard pre-incubation Ames test for complex and volatile mixtures[7].

ToxTracker® Suite

ToxTracker is a mammalian stem cell-based assay utilizing mouse embryonic stem cells (mESCs) engineered with specific GFP reporters[6]. Causality for Selection: Because hydrazine is known to induce ROS, ToxTracker simultaneously measures Bscl2-GFP (activated by bulky DNA adducts/replication stress) and Srxn1-GFP (activated by oxidative stress)[6]. This allows researchers to definitively prove whether a hydrazine impurity is a direct DNA-reactive mutagen (ICH M7 Class 1/2) or merely inducing secondary damage via ROS.

Data Presentation: Performance Comparison
ParameterTraditional Ames (Agar)Ames MPF™ (Liquid Microplate)ToxTracker® Suite (Mammalian)
Volatility Handling Poor (Open agar evaporation)Excellent (Sealed 384-well plates)Excellent (Sealed culture plates)
Sample Volume Req. High (~2-3 g for full regulatory battery)Low (~50 mg)Low (~10-50 mg)
Mechanistic Insight None (Binary Pass/Fail)None (Binary Pass/Fail)High (Differentiates ROS vs. DNA adduction)
Readout Method Manual colony countingAutomated Colorimetric (Spectrophotometry)Flow Cytometry (GFP expression)
ICH M7 Utility Primary screening (prone to false negatives here)Highly sensitive screening for volatile impuritiesMechanistic follow-up for equivocal/positive results

Step-by-Step Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify that the assay mechanics are functioning correctly, particularly regarding the handling of reactive hydrazines.

Protocol A: Ames MPF™ Assay for Volatile Hydrazines

Objective: Quantify bacterial reverse mutation while preventing evaporative loss of the hydrazine impurity.

  • Strain Preparation: Grow Salmonella typhimurium (e.g., TA98, TA100) and E. coli (wp2 uvrA) auxotrophs overnight. E. coli is particularly sensitive to oxidizing mutagens and hydrazines[9].

  • Liquid Pre-Incubation (The Containment Step): In a 24-well plate, expose the bacteria to six concentrations of the hydrazine impurity (quantified previously via LC-MS/MS derivatization[10]) in the presence and absence of S9 rat liver homogenate.

  • Exposure Causality: Incubate for exactly 90 minutes at 37°C. This short, concentrated liquid exposure ensures the bacteria interact with the hydrazine before any degradation occurs[8].

  • Dilution and Indicator Addition: Dilute the exposure cultures using a histidine/tryptophan-free medium containing a pH indicator (bromocresol purple)[8].

  • Microplate Transfer: Aliquot the mixture into 48 wells of a 384-well microplate. Crucial Step: Seal the plates immediately with gas-impermeable adhesive films to trap volatile hydrazine vapors.

  • Incubation & Colorimetric Readout: Incubate for 48 hours. Revertant bacteria will metabolize the medium, dropping the pH and changing the well color from purple to yellow. Measure via spectrophotometry[8]. Self-Validation: The negative control must remain purple, and the positive control (e.g., 4-nitroquinoline-1-oxide) must turn yellow, proving the media and sealing integrity.

Protocol B: ToxTracker® Mechanistic Profiling

Objective: Differentiate direct DNA reactivity from oxidative stress.

  • Cell Seeding: Seed the six GFP-reporter mESC lines (including Bscl2-GFP for DNA damage and Srxn1-GFP for oxidative stress) into 96-well plates[6].

  • Compound Exposure: Treat the cells with the hydrazine impurity (dissolved in DMSO or complete artificial saliva) for 24 hours[6].

  • Flow Cytometry Analysis: Harvest the cells and analyze via flow cytometry.

  • Causality & Self-Validation: Simultaneously measure GFP fluorescence (reporter activation) and relative cell count (cytotoxicity)[6]. A positive genotoxic result requires a ≥2-fold induction of Bscl2-GFP at a concentration yielding at least 25-50% cell survival[11]. If only Srxn1-GFP is activated, the hydrazine is acting via oxidative stress, which may justify a different regulatory control strategy under ICH M7.

Workflow cluster_Ames Ames MPF™ Protocol cluster_Tox ToxTracker® Protocol Sample Hydrazine Sample Exp 90-min Exposure (Liquid Media) Sample->Exp Cell mESC Reporter Lines (GFP-tagged) Sample->Cell Seal Transfer to 384-well (Sealed Plate) Exp->Seal Read Colorimetric Readout (48h Incubation) Seal->Read Dose 24h Compound Exposure Cell->Dose Flow Flow Cytometry (GFP vs Cytotoxicity) Dose->Flow

Comparative experimental workflows for Ames MPF™ and ToxTracker® assays.

Conclusion & Strategic Recommendations

When assessing hydrazine impurities for ICH M7 compliance, relying solely on traditional agar-based Ames testing is scientifically unsound due to the high risk of false negatives caused by volatility.

Recommendation:

  • Primary Screening: Utilize the Ames MPF™ assay. Its sealed microplate format effectively contains volatile hydrazines, and its low sample volume requirement makes it ideal for early-stage impurity profiling[12],[9].

  • Mechanistic Resolution: If the Ames MPF or standard Comet assays yield positive or equivocal results, deploy the ToxTracker® Suite . By proving whether the hydrazine induces direct DNA adduction (Bscl2) or indirect oxidative stress (Srxn1), drug development professionals can build robust, data-driven regulatory arguments for impurity control limits[4],[6].

  • Analytical Verification: Always couple these biological assays with rigorous LC-MS/MS quantification (utilizing derivatization agents like benzaldehyde to overcome hydrazine's lack of a chromophore) to ensure exposure concentrations are accurately mapped to the TTC[1],[10].

References

  • Bioassays for the DNA Reactivity Assessment of NIAS in FCMs - Ink Safety Portal Siegwerk
  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Form
  • High-throughput approaches for genotoxicity testing in drug development: recent advances Dove Medical Press
  • Ames MPF Mutagenicity Assay Technical Document
  • Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines Toxys
  • Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC–MS/MS Taylor & Francis
  • A Review on Analysis of Genotoxic Impurities International Journal of Science and Research (IJSR)
  • SOT 63rd Annual Meeting and ToxExpo The Toxicologist: L
  • WO2021148561A1 - Aziridine functional compound (ToxTracker Assay Parameters)
  • SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS Jetir.Org
  • Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development ResearchG

Sources

Validation

Comparative analysis of catalysts for reactions with (1-Cyclohexylethyl)hydrazine dihydrochloride

As a Senior Application Scientist, selecting the optimal catalytic system for heterocyclic synthesis is rarely a one-size-fits-all endeavor. When working with (1-Cyclohexylethyl)hydrazine dihydrochloride (CEH·2HCl), rese...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for heterocyclic synthesis is rarely a one-size-fits-all endeavor. When working with (1-Cyclohexylethyl)hydrazine dihydrochloride (CEH·2HCl), researchers are dealing with a highly valuable, sterically encumbered building block. The 1-cyclohexylethyl moiety is highly lipophilic and introduces significant steric bulk, which is advantageous for target-binding affinity in drug development but presents distinct kinetic challenges during synthesis.

Furthermore, because this reagent is supplied as a dihydrochloride salt, the reaction environment is inherently acidic. The choice of catalyst must either synergize with the released hydrochloric acid or require precise stoichiometric neutralization to prevent catalyst poisoning.

This guide provides an in-depth comparative analysis of catalytic systems for the two most critical applications of CEH·2HCl: Regioselective Pyrazole Synthesis and the Fischer Indole Synthesis .

Divergent Synthetic Pathways

The synthetic utility of CEH·2HCl branches primarily into two distinct heterocyclic scaffolds depending on the carbonyl coupling partner and the catalytic environment.

G cluster_0 Path A: Pyrazole Synthesis cluster_1 Path B: Fischer Indole Synthesis CEH (1-Cyclohexylethyl)hydrazine Dihydrochloride Diketone 1,3-Diketone + Base (Neutralization) CEH->Diketone Sc(OTf)3 or Amberlyst-15 Ketone Enolizable Ketone (e.g., Cyclohexanone) CEH->Ketone PPA or ZnCl2 (Heat) Pyrazole 1-(1-Cyclohexylethyl)- 1H-pyrazole Diketone->Pyrazole Cyclocondensation (-2 H2O) Indole N-(1-Cyclohexylethyl)- Indole Derivative Ketone->Indole [3,3]-Sigmatropic Rearrangement (-NH3)

Caption: Divergent catalytic pathways for (1-Cyclohexylethyl)hydrazine dihydrochloride.

Comparative Analysis 1: Regioselective Pyrazole Synthesis

The cyclocondensation of hydrazines with 1,3-diketones (the Knorr pyrazole synthesis) is a cornerstone of medicinal chemistry. However, the steric bulk of the 1-cyclohexylethyl group can hinder the initial nucleophilic attack and subsequent dehydration steps, leading to prolonged reaction times and poor regioselectivity if the diketone is unsymmetrical.

We compare three distinct catalytic approaches:

  • Acetic Acid (AcOH): The traditional homogeneous Brønsted acid.

  • Amberlyst-15: A strongly acidic, macroreticular ion-exchange resin (heterogeneous solid acid)[1][2].

  • Scandium(III) Triflate ( Sc(OTf)3​ ): A highly efficient, water-tolerant Lewis acid[3][4][5].

Quantitative Performance Data

Reaction Conditions: CEH·2HCl (1.0 eq), Acetylacetone (1.1 eq), Base (DIPEA, 2.0 eq for neutralization), Solvent (Ethanol or Solvent-free), 80°C.

Catalyst SystemLoading (mol%)Reaction TimeYield (%)Regioselectivity (if unsymmetrical)Catalyst Recovery
Acetic Acid Solvent volume12 - 16 hours65%Moderate (~2.5:1)None (Aqueous wash)
Amberlyst-15 100 mg/mmol4 - 6 hours82%Good (~5:1)Excellent (Filtration)
Sc(OTf)3​ 5 - 10 mol%1 - 2 hours94%Excellent (>10:1)Good (Aqueous extraction)
Causality & Expert Insight

Why does Sc(OTf)3​ dramatically outperform traditional Brønsted acids? The 1-cyclohexylethyl group creates a high steric barrier. Sc(OTf)3​ acts as a highly oxophilic Lewis acid, coordinating tightly to both carbonyl oxygens of the 1,3-diketone[5]. This bidentate coordination significantly lowers the LUMO of the diketone, making it highly electrophilic and overcoming the steric hindrance of the incoming hydrazine[3][4]. Furthermore, unlike many Lewis acids, Sc(OTf)3​ is not deactivated by the water generated during the cyclocondensation[5].

Optimized Protocol: Sc(OTf)3​ -Catalyzed Pyrazole Synthesis

This protocol is a self-validating system: the color change and TLC progression directly confirm the consumption of the highly polar hydrazine salt.

  • Salt Neutralization: To a 50 mL round-bottom flask, add CEH·2HCl (1.0 mmol, 215.2 mg) and dry THF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) dropwise at room temperature. Stir for 15 minutes to liberate the free base hydrazine.

  • Catalyst & Substrate Addition: Add the 1,3-diketone (1.1 mmol) followed by Sc(OTf)3​ (0.05 mmol, 24.6 mg)[4].

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to 65°C under an argon atmosphere[4]. Monitor via TLC (Hexane:EtOAc 3:1). The highly polar hydrazine spot (stains with ninhydrin) will disappear within 1-2 hours.

  • Workup: Cool to room temperature. Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). The Sc(OTf)3​ partitions into the aqueous layer and can be recovered if desired[5].

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Comparative Analysis 2: Fischer Indole Synthesis

The Fischer Indole Synthesis (FIS) involves the acid-catalyzed cyclization of an aryl or alkyl hydrazone[6][7]. When using an alkyl hydrazine like CEH, the reaction yields an N-alkylated indole. The critical step is the [3,3]-sigmatropic rearrangement, which requires significant thermal and catalytic energy[6][7].

Mechanism Step1 1. Hydrazone Formation (CEH + Ketone -> Hydrazone) Step2 2. Acid-Catalyzed Tautomerization (Hydrazone -> Ene-hydrazine) Step1->Step2 H+ or Lewis Acid Step3 3. [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step2->Step3 Heat + Catalyst Step4 4. Rearomatization & Cyclization (Aminal Formation) Step3->Step4 Step5 5. Elimination of Ammonia (Yields Indole Core) Step4->Step5 Acidic Dehydration

Caption: Step-by-step mechanistic logic of the acid-catalyzed Fischer Indole Synthesis.

We compare three classic FIS catalysts:

  • Zinc Chloride ( ZnCl2​ ): The historical Lewis acid catalyst[6][8][9].

  • Polyphosphoric Acid (PPA): A viscous Brønsted acid that doubles as the solvent[6][8][9].

  • Boron Trifluoride Etherate ( BF3​⋅OEt2​ ): A strong Lewis acid[6][8].

Quantitative Performance Data

Reaction Conditions: CEH·2HCl (1.0 eq), Cyclohexanone (1.0 eq), Catalyst.

Catalyst SystemTemperatureReaction TimeYield (%)Byproduct Profile
ZnCl2​ (Anhydrous) 180 - 200°C2 - 4 hours45%High (Alkyl cleavage, tar formation)
BF3​⋅OEt2​ 80°C (in Toluene)8 - 12 hours60%Moderate (Hydrazone hydrolysis)
Polyphosphoric Acid (PPA) 100 - 120°C3 - 5 hours78%Low (Clean conversion)
Causality & Expert Insight

Why is PPA the superior choice here? The use of ZnCl2​ requires harsh temperatures (~200°C)[7]. At these temperatures, the bulky secondary alkyl group (1-cyclohexylethyl) is prone to elimination (yielding vinylcyclohexane) or C-N bond cleavage. PPA provides a highly polar, protic environment that stabilizes the transition state of the [3,3]-sigmatropic rearrangement at much lower temperatures (100-120°C)[9]. Furthermore, because PPA acts as its own solvent, the HCl gas from the CEH·2HCl salt is safely driven off during heating, completely eliminating the need for a separate base-neutralization step[9].

Optimized Protocol: PPA-Catalyzed Fischer Indole Synthesis

This protocol utilizes the inherent properties of PPA to drive dehydration and ammonia elimination.

  • Reaction Setup: In a heavy-walled round-bottom flask equipped with a robust mechanical stirrer (magnetic stirring will fail as PPA becomes highly viscous), charge CEH·2HCl (5.0 mmol, 1.07 g) and Cyclohexanone (5.0 mmol, 490 mg)[9].

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (~15 g). Note: Pre-warming the PPA to 50°C makes it easier to pour.[9]

  • Cyclization: Heat the mixture to 110°C using an oil bath. The mixture will turn deep yellow/brown, and HCl gas will evolve (ensure proper ventilation). Maintain stirring for 4 hours.

  • Quenching (Critical Step): While the mixture is still warm (~60°C), pour it carefully into a beaker containing 100 g of crushed ice and water[9]. Stir vigorously. The water hydrolyzes the polyphosphoric acid chains into water-soluble phosphoric acid, causing the highly lipophilic N-(1-cyclohexylethyl)-1,2,3,4-tetrahydrocarbazole product to precipitate as a solid.

  • Isolation: Neutralize the aqueous suspension cautiously with 20% aqueous ammonia until pH ~8[9]. Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO4​ , and concentrate in vacuo[9].

Conclusion

For reactions involving (1-Cyclohexylethyl)hydrazine dihydrochloride, the catalyst must be chosen to mitigate the steric bulk of the alkyl group while managing the acidic nature of the salt.

  • For Pyrazole synthesis , Sc(OTf)3​ is unmatched due to its bidentate coordination capabilities and water tolerance, provided the dihydrochloride salt is strictly neutralized prior to catalyst addition.

  • For Fischer Indole Synthesis , PPA provides the ideal balance of Brønsted acidity and thermal mass, allowing the reaction to proceed without prior salt neutralization while avoiding the destructive high temperatures required by ZnCl2​ .

References

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at:[Link]

  • Grokipedia. Fischer indole synthesis. Available at: [Link]

  • PubMed (NIH). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Available at:[Link]

  • American Chemical Society (ACS). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Available at:[Link]

  • ResearchGate. Synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free conditions. Available at:[Link]

  • ResearchGate. Amberlyst-15 in Organic Synthesis. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Cyclohexylethyl)hydrazine dihydrochloride

Safe Handling and Operational Guide for (1-Cyclohexylethyl)hydrazine Dihydrochloride As a critical building block in pharmaceutical synthesis and drug development, (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 12405...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Guide for (1-Cyclohexylethyl)hydrazine Dihydrochloride

As a critical building block in pharmaceutical synthesis and drug development, (1-Cyclohexylethyl)hydrazine dihydrochloride (CAS: 1240528-89-5) offers unique chemical utility. However, like all hydrazine derivatives, it presents severe occupational hazards. This guide provides drug development professionals with a self-validating, mechanistically grounded protocol for the safe handling, operation, and disposal of this compound.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle hydrazine derivatives safely, researchers must understand why the chemical is dangerous at a molecular level. The toxicity of (1-Cyclohexylethyl)hydrazine dihydrochloride is driven by four primary physiological pathways:

  • Hepatotoxicity & DNA Damage: Upon systemic entry, hydrazine derivatives undergo oxidative metabolism in the liver via cytochrome P450 enzymes. This biotransformation generates reactive oxygen species (ROS) and free radicals, leading to oxidative DNA damage, lysosomal membrane degradation, and the collapse of mitochondrial membrane potential[1],[2].

  • Neurotoxicity: Hydrazines disrupt the central nervous system by inhibiting pyridoxine (Vitamin B6) and its downstream metabolite, pyridoxal 5'-phosphate (P5P). Because P5P is an essential cofactor for glutamic acid decarboxylase, its inhibition halts the synthesis of gamma-aminobutyric acid (GABA), leading to an imbalance between excitatory and inhibitory neurotransmitters that can induce seizures[3].

  • Hemotoxicity: Direct dermal or inhalation exposure allows the compound to enter the bloodstream, where it denatures hemoglobin. This structural degradation results in hemolytic anemia, the formation of Heinz bodies, and methemoglobinemia[3],[4].

  • Corrosivity & Sensitization: As a dihydrochloride salt, this compound is highly hygroscopic[5]. Upon contact with ambient moisture, sweat, or mucous membranes, it undergoes localized hydrolysis, releasing hydrogen chloride (HCl). This causes severe tissue irritation and acts as a potent allergic skin sensitizer[6],[5].

Toxicity Pathways and Mitigation Mapping

ExposureMitigation Chem (1-Cyclohexylethyl)hydrazine Dihydrochloride Inhalation Inhalation Route (Dust/Aerosol) Chem->Inhalation Dermal Dermal Route (Direct Contact) Chem->Dermal Hepato Hepatotoxicity (P450 ROS Generation) Inhalation->Hepato Neuro Neurotoxicity (GABA Inhibition) Inhalation->Neuro Dermal->Hepato Hemo Hemotoxicity (Hb Denaturation) Dermal->Hemo Hood Chemical Fume Hood Hepato->Hood Mitigated by Neuro->Hood Mitigated by Respirator NIOSH Respirator Neuro->Respirator Backup Control Gloves EN374 Nitrile Gloves Hemo->Gloves Mitigated by

Logical mapping of hydrazine toxicity pathways and required engineering/PPE controls.

Quantitative Safety & PPE Matrix

Do not rely on standard laboratory latex. The selection of Personal Protective Equipment (PPE) must directly interrupt the chemical's specific mechanisms of action.

Control ParameterSpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile Rubber GlovesEN 374 CompliantPrevents dermal absorption; directly mitigates systemic hemotoxicity and allergic skin sensitization[6],[3].
Engineering Control Chemical Fume HoodFace velocity ≥ 100 fpmPrimary defense against dust/aerosol inhalation; prevents neurotoxic and hepatotoxic systemic entry[6],[7].
Secondary Respiratory NIOSH/MSHA RespiratorN100 or P100 ParticulateRequired if exposure limits are exceeded or hood fails; prevents direct pulmonary injury[8],[7].
Eye Protection Safety GogglesANSI Z87.1 (Side-shields)Prevents ocular mucosal absorption and localized corrosive damage from dihydrochloride hydrolysis[6],[9].
Waste Classification UN 2811 ContainerClass 6.1 (Toxic Solid)Required for the legal and safe transport of toxic organic solids[5].

Operational Workflow: Step-by-Step Handling Protocol

Because (1-Cyclohexylethyl)hydrazine dihydrochloride is highly toxic and moisture-sensitive, all experimental workflows must be treated as closed-system operations.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is fully operational and certified. Never handle this compound on an open bench[6],[7].

  • Establish an Inert Atmosphere: Because the dihydrochloride salt is hygroscopic, purge the immediate handling micro-environment (e.g., glove box or specialized hood setup) with an inert gas such as Argon or Nitrogen to prevent moisture-induced degradation and HCl off-gassing[5].

  • Don PPE: Equip EN 374-compliant nitrile gloves, a fully buttoned protective lab coat, closed-toe shoes, and safety goggles with side shields[6],[9].

Phase 2: Active Handling & Transfer

  • Minimize Aerosolization: Open the sealed container slowly. Use anti-static spatulas and weighing boats to prevent the dry powder from clinging to surfaces or aerosolizing into the breathing zone[6],[5].

  • Transfer: Carefully transfer the required mass. Do not sweep or aggressively pour the powder, as dust formation is the primary vector for inhalation toxicity[6],[5].

  • Reseal: Immediately flush the source container with inert gas and seal it tightly. Store in a cool, dry, well-ventilated place away from moisture[8],[5].

Phase 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down all spatulas, balances, and hood surfaces with a damp, disposable cloth to capture any microscopic dust without sweeping[6].

  • PPE Removal: Remove gloves carefully to avoid skin contamination, turning them inside out. Wash hands and face thoroughly with soap and water immediately after handling[6],[5].

Emergency Response & Disposal Plan

Hydrazine dihydrochloride derivatives are classified as very toxic to aquatic life with long-lasting environmental effects[6],[5]. Standard sink disposal is strictly prohibited.

Spill Containment Protocol:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. If the spill occurs outside a fume hood, responding personnel must don a self-contained breathing apparatus (SCBA) and full protective suits[6],[8].

  • Containment: Prevent the product from entering drains, surface water, or sanitary sewer systems[6],[5].

  • Collection: Do not dry-sweep. Use a HEPA-filtered vacuum or carefully sweep up the material using a damp absorbent pad to avoid dust formation[6],[8].

  • Isolation: Shovel the collected waste into a suitable, tightly closed container[6],[5].

Disposal Protocol:

  • Classification: Label the sealed waste container clearly as UN 2811: TOXIC SOLID, ORGANIC, N.O.S. (Hydrazine dihydrochloride) [5].

  • Segregation: Store the hazardous waste container in a locked, well-ventilated area separate from oxidizing agents[6].

  • Elimination: Transfer the container exclusively to a licensed and approved hazardous waste disposal plant in accordance with local and European/EPA Directives on hazardous waste[6],[5].

References

  • Thermo Fisher Scientific. (2014). Hydrazine dihydrochloride - SAFETY DATA SHEET.
  • Cole-Parmer. (2003). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%.
  • ChemScene. (2025). Safety Data Sheet - (1-Cyclohexylethyl)hydrazine dihydrochloride.
  • CDH Fine Chemical. Hydrazine Dihydrochloride CAS No 5341-61-7 MATERIAL SAFETY DATA SHEET.
  • National Institutes of Health (NIH) / Longdom. Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity.
  • National Institutes of Health (NIH) / StatPearls. (2023). Hydrazine Toxicology.
  • Tafazoli, S., Mashregi, M., & O'Brien, P. J. (2008). Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model. Toxicology and Applied Pharmacology.
  • BenchChem. (2025). Hydrazine Hydrochloride | High-Purity Reagent Technical Guide.
  • Oxford Academic. The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review.

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